molecular formula C13H20N6S B1669554 CP-66948 CAS No. 101189-47-3

CP-66948

Katalognummer: B1669554
CAS-Nummer: 101189-47-3
Molekulargewicht: 292.41 g/mol
InChI-Schlüssel: OZSXWXGDJLBJQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXWXGDJLBJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143765
Record name CP-66,948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101189-47-3
Record name CP-66,948
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101189473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-66,948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-66948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MD3W48EOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tirilazad Mesylate: A Technical Deep-Dive into its Mechanism of Action as a Lazaroid Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," developed for its potent neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals, which are key contributors to secondary damage in central nervous system (CNS) injuries such as subarachnoid hemorrhage (SAH), acute ischemic stroke, and spinal cord injury.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental validation of tirilazad mesylate.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

Tirilazad mesylate's neuroprotective effects are primarily attributed to its ability to interrupt the cascade of iron-dependent lipid peroxidation within cellular membranes.[1][2] This process, a major driver of secondary cell injury, is initiated by reactive oxygen species (ROS) and results in cellular damage and death. Tirilazad's multifaceted mechanism involves:

  • Free-Radical Scavenging: Tirilazad actively scavenges lipid peroxyl and hydroxyl radicals, thereby neutralizing these highly reactive species before they can propagate damage to lipids, proteins, and nucleic acids.[1]

  • Membrane Stabilization: By incorporating into the lipid bilayer of cell membranes, tirilazad decreases membrane fluidity.[1][4] This structural stabilization helps to protect the membrane from oxidative damage and maintain the integrity of the blood-brain barrier.

  • Preservation of Endogenous Antioxidants: Tirilazad helps to maintain the levels of endogenous antioxidants, particularly vitamins E and C, which are depleted during oxidative stress.[1]

The cytoprotective actions of tirilazad are particularly crucial in the vascular endothelium, where it helps to mitigate the acute and delayed vascular consequences of events like subarachnoid hemorrhage.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of tirilazad mesylate.

Table 1: In Vitro Efficacy of Tirilazad Mesylate

ParameterAssay SystemResultReference
Lipid Peroxidation Inhibition Rat brain homogenatesHighly effective at 1 – 10 µM[1]
Neuroprotection Fetal mouse spinal cord cells (vs. ferrous ammonium sulfate)Concentration-dependent enhancement of neuronal survival at 3, 10, and 30 µM[5]

Table 2: Pharmacokinetic Properties of Tirilazad Mesylate in Humans

ParameterSubject GroupDoseValueReference
Elimination Half-life Healthy Male VolunteersSingle IV dose (1.0-2.0 mg/kg)3.7 hours[6]
Clearance Healthy Male VolunteersSingle IV dose (1.0-2.0 mg/kg)Approached liver blood flow[6]
AUC₀-∞ (Tirilazad) Healthy VolunteersSingle 2.0 mg/kg IV infusion8.83 µmol·h/L[7]
AUC₀-∞ (Tirilazad) Subjects with Mild Liver CirrhosisSingle 2.0 mg/kg IV infusion18.6 µmol·h/L[7]
Clearance (Tirilazad) Healthy VolunteersSingle 2.0 mg/kg IV infusion27.8 L/h[7]
Clearance (Tirilazad) Subjects with Mild Liver CirrhosisSingle 2.0 mg/kg IV infusion12.7 L/h[7]

Table 3: Summary of Key Clinical Trial Data for Tirilazad Mesylate

IndicationTrial DesignTreatment RegimenKey FindingReference
Aneurysmal Subarachnoid Hemorrhage (SAH) Randomized, double-blind, vehicle-controlled (North America)2 mg/kg/day or 6 mg/kg/day IV for 10 daysNo significant improvement in overall outcome. In men with Grades IV-V neurological status, 6 mg/kg/day was associated with a lower mortality rate (5%) compared to vehicle (33%).[2]
Aneurysmal Subarachnoid Hemorrhage (SAH) Meta-analysis of 5 randomized trials (3,797 patients)VariousNo significant effect on unfavorable clinical outcome or cerebral infarction. Significant reduction in symptomatic vasospasm (OR 0.80).[8]
Acute Ischemic Stroke Randomized, double-blind, vehicle-controlled (RANTTAS)6 mg/kg/day IV for 3 daysNo improvement in overall functional outcome.[9]
Acute Spinal Cord Injury Randomized, double-blind, active-control (NASCIS III)2.5 mg/kg IV every 6 hours for 48 hours (following methylprednisolone bolus)As effective as a 24-hour regimen of methylprednisolone.[10]

Experimental Protocols

In Vitro Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol is a representative method for assessing the inhibition of lipid peroxidation in brain tissue.

Objective: To quantify the extent of lipid peroxidation in brain homogenates by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), and to assess the inhibitory effect of tirilazad mesylate.

Materials:

  • Rat brain tissue

  • Phosphate buffered saline (PBS), pH 7.4

  • Ferrous sulfate (FeSO₄) solution

  • Ascorbic acid solution

  • Tirilazad mesylate solutions of varying concentrations

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • N-butanol

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Homogenize fresh rat brain tissue in cold PBS to prepare a 10% (w/v) homogenate. Centrifuge the homogenate at 3000 rpm for 10 minutes to pellet cellular debris. The resulting supernatant is the brain homogenate used for the assay.

  • Induction of Lipid Peroxidation: In a series of test tubes, add a specific volume of the brain homogenate. Initiate lipid peroxidation by adding freshly prepared ferrous sulfate and ascorbic acid solutions.

  • Treatment: To the experimental tubes, add varying concentrations of tirilazad mesylate. A control group will receive the vehicle used to dissolve tirilazad.

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Termination of Reaction: Stop the lipid peroxidation reaction by adding cold TCA solution to each tube. This also precipitates proteins.

  • TBA Reaction: Add TBA solution to each tube and incubate in a boiling water bath for 15-20 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored chromogen.

  • Extraction: After cooling, add n-butanol to each tube and vortex vigorously to extract the colored complex. Centrifuge the tubes to separate the layers.

  • Quantification: Measure the absorbance of the upper butanol layer at 532 nm using a spectrophotometer.

  • Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA complex. The percentage inhibition of lipid peroxidation by tirilazad is calculated by comparing the absorbance of the treated samples to the control.

Clinical Trial Protocol: Randomized, Double-Blind, Vehicle-Controlled Trial in Aneurysmal Subarachnoid Hemorrhage

This protocol is a summary of the design typically used in clinical trials evaluating tirilazad for SAH.

Objective: To evaluate the efficacy and safety of tirilazad mesylate in improving clinical outcomes in patients with aneurysmal subarachnoid hemorrhage.

Study Design: A multicenter, prospective, randomized, double-blind, vehicle-controlled, parallel-group study.

Patient Population: Adult patients with a confirmed diagnosis of aneurysmal subarachnoid hemorrhage, typically within 48-72 hours of the initial hemorrhage.

Randomization and Blinding: Patients are randomly assigned in a 1:1:1 ratio to receive one of two doses of tirilazad mesylate or a matching vehicle. Both patients and investigators are blinded to the treatment allocation.

Treatment Regimen:

  • Group 1 (Low Dose): Intravenous infusion of tirilazad mesylate (e.g., 2 mg/kg/day).

  • Group 2 (High Dose): Intravenous infusion of tirilazad mesylate (e.g., 6 mg/kg/day).

  • Group 3 (Control): Intravenous infusion of a matching vehicle.

  • The study drug is typically administered for a period of 8 to 10 days following the SAH. All patients receive standard of care, which may include nimodipine.

Outcome Measures:

  • Primary Outcome: Glasgow Outcome Scale (GOS) score at 3 months post-hemorrhage, dichotomized into favorable (good recovery, moderate disability) and unfavorable (severe disability, vegetative state, death) outcomes.

  • Secondary Outcomes: Mortality rate at 3 months, incidence of symptomatic vasospasm, and employment status at 3 months.

Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis comparing the proportion of patients with a favorable outcome in each tirilazad group with the vehicle group, often using logistic regression to adjust for baseline prognostic factors.

Visualizations

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiation Initiation (e.g., by Hydroxyl Radical) Initiation->PUFA Oxygen Molecular Oxygen (O₂) Lipid_Radical->Oxygen Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical Propagation Propagation Lipid_Peroxyl_Radical->Propagation Another_PUFA Adjacent PUFA Propagation->Another_PUFA Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Unstable) Propagation->Lipid_Hydroperoxide Another_PUFA->Lipid_Radical Malondialdehyde Malondialdehyde (MDA) & other reactive aldehydes Lipid_Hydroperoxide->Malondialdehyde Cell_Damage Cell Membrane Damage & Cellular Injury Malondialdehyde->Cell_Damage Tirilazad Tirilazad Mesylate Tirilazad->PUFA Stabilizes Membrane Tirilazad->Lipid_Peroxyl_Radical Scavenges Vitamin_E Vitamin E Tirilazad->Vitamin_E Preserves Vitamin_E->Lipid_Peroxyl_Radical Donates H•

Caption: The mechanism of lipid peroxidation and the points of intervention by tirilazad mesylate.

TBARS_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Homogenization 1. Brain Tissue Homogenization Centrifugation1 2. Centrifugation to obtain supernatant Homogenization->Centrifugation1 Induction 3. Induce Lipid Peroxidation (FeSO₄ + Ascorbic Acid) Centrifugation1->Induction Treatment 4. Add Tirilazad Mesylate or Vehicle Induction->Treatment Incubation1 5. Incubate at 37°C Treatment->Incubation1 Termination 6. Terminate reaction with TCA Incubation1->Termination TBA_Reaction 7. Add TBA and boil Termination->TBA_Reaction Extraction 8. Extract with n-butanol TBA_Reaction->Extraction Spectrophotometry 9. Measure Absorbance at 532 nm Extraction->Spectrophotometry Calculation 10. Calculate % Inhibition Spectrophotometry->Calculation

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Conclusion

Tirilazad mesylate is a potent inhibitor of lipid peroxidation with a well-defined mechanism of action centered on free-radical scavenging and membrane stabilization. While preclinical studies demonstrated significant neuroprotective effects, clinical trials in acute ischemic stroke and subarachnoid hemorrhage have yielded mixed results, failing to consistently demonstrate improved overall outcomes despite some positive effects on secondary endpoints like vasospasm. The data suggest a complex interplay between the timing of administration, the specific pathophysiology of the CNS injury, and the therapeutic window for effective intervention. Further research into the nuances of its clinical application and the development of next-generation lazaroids may yet unlock the full therapeutic potential of this class of neuroprotective agents.

References

Unraveling the Enigmatic Chemical Identity of CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical overview consolidates the currently available public information on the chemical entity designated as CP-66948. While a definitive chemical structure has been identified, a comprehensive biological and experimental profile remains elusive in publicly accessible scientific literature.

Core Chemical Structure

This compound is a small molecule with the molecular formula C13H20N6S. The structural identity of the compound is detailed below, providing a foundational reference for any future research or comparative analysis.

IdentifierValue
Molecular Formula C13H20N6S
SMILES CCCCCNC(=N)Nc1nc(cs1)-c2c[nH]c(C)n2
InChI InChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19)
InChIKey OZSXWXGDJLBJQO-UHFFFAOYSA-N

Biological Activity and Mechanism of Action: A Knowledge Gap

Extensive searches of public scientific databases and literature have yielded no specific information regarding the biological activity or mechanism of action of the compound designated this compound. The identifier "this compound" does not appear to be associated with any published research detailing its pharmacological properties, therapeutic targets, or efficacy in any experimental models.

Similarly, searches based on its chemical structure (SMILES string) did not retrieve any publications that specifically investigate this molecule. While the structure contains thiazole and imidazole moieties, which are present in many biologically active compounds, the specific arrangement and substitution pattern of this compound do not correspond to any well-characterized agent in the public domain.

Experimental Protocols

Consistent with the absence of published biological data, there are no publicly available experimental protocols for the synthesis, purification, or use of this compound in biological assays.

Logical Relationship Diagram: The Information Void

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the identified chemical structure and the absence of associated biological or experimental data.

CP_66948 This compound Chemical Entity Structure Chemical Structure C13H20N6S SMILES: CCCCCNC(=N)Nc1nc(cs1)-c2c[nH]c(C)n2 CP_66948->Structure is defined by Biological_Data Biological Activity & MoA No Public Data Available CP_66948->Biological_Data lacks Experimental_Protocols Experimental Protocols No Public Data Available CP_66948->Experimental_Protocols lacks

Figure 1. Current knowledge status of this compound.

Conclusion

The chemical entity designated as this compound has a defined chemical structure, which is publicly accessible. However, this technical overview must conclude that there is a significant information void regarding its biological properties and any associated experimental procedures. It is plausible that this compound represents an internal or proprietary compound from a chemical library that has not been the subject of published academic or industrial research. Professionals seeking to work with this compound should be aware that they may be venturing into entirely novel scientific territory, with no prior art to guide their investigations.

The Discovery and Preclinical Development of CP-66948: A Histamine H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-66948 is a potent and selective histamine H2-receptor antagonist identified for its gastric antisecretory and mucosal protective properties. This document provides a comprehensive overview of the discovery and preclinical development of this compound. It details the pharmacological data from key in vitro and in vivo studies, offering a comparative analysis with established H2-receptor antagonists, cimetidine and ranitidine. Detailed experimental protocols for the pivotal preclinical models are provided to enable replication and further investigation. The underlying mechanism of action is elucidated through a diagram of the histamine H2 receptor signaling pathway. Furthermore, a logical workflow for the preclinical evaluation of a gastric antisecretory agent is presented. Despite its promising preclinical profile, publicly available information regarding the clinical development of this compound is absent, suggesting its development was likely discontinued prior to or during early clinical phases.

Introduction

The discovery of histamine H2-receptor antagonists revolutionized the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. These agents competitively inhibit the action of histamine on the H2 receptors of parietal cells, thereby reducing gastric acid secretion. Following the successful introduction of cimetidine and ranitidine, research efforts continued to identify novel antagonists with improved potency, selectivity, and ancillary properties such as mucosal protection. This compound emerged from these efforts as a promising candidate with a distinct pharmacological profile.

Discovery and Synthesis

Detailed information regarding the specific discovery and synthesis of this compound is not extensively available in the public domain. However, based on its chemical structure, N1-[4-(2-Methyl-1H-imidazol-4-yl)-2-thiazolyl]-N3-pentylguanidine, it belongs to the class of 2-guanidinothiazole derivatives. The synthesis of such compounds typically involves a multi-step process. A plausible synthetic approach, based on general methods for this class of compounds, is outlined below.

Hypothetical Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 2-Methyl-4-bromoacetyl-1H-imidazole reaction Hantzsch Thiazole Synthesis start1->reaction start2 N-pentylthiourea start2->reaction product This compound reaction->product

A potential synthetic route to this compound.

Mechanism of Action: Histamine H2 Receptor Signaling

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. The binding of histamine to this receptor initiates a signaling cascade that results in the secretion of gastric acid.

Histamine H2 Receptor Signaling Pathway:

G Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates CP66948 This compound CP66948->H2R Competitively Inhibits AC Adenylate Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates and Activates H_ion H+ (Acid Secretion) H_K_ATPase->H_ion Translocates to apical membrane and secretes H+

Simplified signaling pathway of the histamine H2 receptor.

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its potent antisecretory and mucosal protective effects. The key quantitative data from these studies are summarized below in comparison to cimetidine and ranitidine.

Table 1: Comparative Preclinical Pharmacology of this compound and Other H2-Receptor Antagonists

ParameterThis compoundCimetidineRanitidine
In Vitro H2-Receptor Affinity (Guinea Pig Atria)
Relative Potency vs. Cimetidine15x1x7x
In Vivo Antisecretory Activity (Pylorus-Ligated Rat)
ED50 (mg/kg, intraduodenal)2~10-20[1][2][3]~5-10[4][5]
In Vivo Antisecretory Activity (Heidenhain Pouch Dog)
ED50 vs. Histamine (mg/kg, p.o.)0.3~2-5[6][7]~0.5-1[8][9]
ED50 vs. Pentagastrin (mg/kg, p.o.)1.0~2-5[6][7]~0.5-1[8][9]
In Vivo Mucosal Protective Activity (Ethanol-Induced Gastric Lesions in Rat)
ED50 (mg/kg, p.o.)12>50[10][11]~50[12][13]
ED50 (mg/kg, subcutaneous)6--

Note: ED50 values for cimetidine and ranitidine are approximate ranges derived from the literature for comparative purposes.

Experimental Protocols

The preclinical characterization of this compound relied on established in vivo models to assess its antisecretory and cytoprotective effects. The general methodologies for these key experiments are detailed below.

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This model is a standard method for evaluating the antisecretory activity of a compound.

Protocol:

  • Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.

  • Anesthesia and Surgery: The rats are anesthetized (e.g., with ether or a suitable injectable anesthetic). A midline abdominal incision is made, and the pylorus is ligated with a silk suture.

  • Drug Administration: The test compound (this compound, vehicle, or comparator) is administered intraduodenally immediately after pylorus ligation.

  • Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover. After a set period (typically 4 hours), the animals are sacrificed. The esophagus is clamped, and the stomach is removed.

  • Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The acidity is determined by titration with 0.1 N NaOH to a pH of 7.0. The total acid output is calculated.

Heidenhain Pouch Dog Model for Gastric Acid Secretion

This model allows for the chronic study of gastric acid secretion in conscious animals.

Protocol:

  • Animal Preparation: Beagle dogs are surgically prepared with a Heidenhain pouch, a vagally denervated pouch of the fundic portion of the stomach with a cannula to the exterior.

  • Stimulation of Acid Secretion: After a recovery period from surgery, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

  • Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses.

  • Gastric Juice Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes).

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The acid output is calculated and expressed as a percentage of the pre-drug stimulated rate.

Ethanol-Induced Gastric Lesion Model in Rats

This model is used to assess the gastric mucosal protective (cytoprotective) effects of a compound.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.

  • Drug Administration: The test compound is administered orally or subcutaneously at various doses.

  • Induction of Gastric Lesions: After a set time following drug administration (e.g., 30-60 minutes), absolute ethanol (e.g., 1 mL) is administered orally.

  • Evaluation of Lesions: One hour after ethanol administration, the animals are sacrificed. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Analysis: The gastric mucosa is examined for the presence of hemorrhagic lesions. The lesions are scored based on their number and severity. The total lesion score for each animal is calculated.

Preclinical Evaluation Workflow

The preclinical development of a gastric antisecretory agent like this compound typically follows a structured workflow to characterize its efficacy and safety.

Workflow Diagram:

G cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Efficacy cluster_safety Preclinical Safety cluster_decision Decision Point lead_id Lead Identification (e.g., this compound) in_vitro In Vitro H2 Receptor Binding Assay lead_id->in_vitro pylorus Pylorus-Ligated Rat (Antisecretory Activity) in_vitro->pylorus pouch Heidenhain Pouch Dog (Antisecretory Potency) pylorus->pouch lesion Ethanol-Induced Lesion (Mucosal Protection) pouch->lesion adme ADME/PK Studies lesion->adme tox Toxicology Studies adme->tox go_nogo Go/No-Go for Clinical Development tox->go_nogo

Preclinical development workflow for a gastric antisecretory agent.

Development History and Conclusion

The initial preclinical data for this compound, published in 1991, were promising. The compound demonstrated superior potency as a histamine H2-receptor antagonist compared to the then-standard treatments, cimetidine and ranitidine. Furthermore, it exhibited significant mucosal protective effects at doses relevant to its antisecretory activity.

However, a comprehensive search of publicly available records, including clinical trial registries and scientific literature databases, reveals no information on the further development of this compound beyond these initial preclinical studies. This suggests that the compound was likely discontinued, either during later-stage preclinical safety and toxicology evaluations or prior to entering Phase I clinical trials. The reasons for this discontinuation are not publicly known but could be related to a variety of factors, including an unfavorable pharmacokinetic profile, unforeseen toxicity, or a strategic decision by the developing company.

References

The Pharmacological Profile of CP-66948: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and chemical databases reveals a significant lack of pharmacological data for the compound CP-66948. While chemical identifiers and structural information are available, detailed studies on its mechanism of action, binding affinities, and effects on signaling pathways appear to be absent from the public domain.

Chemical Identity

This compound is identified by the following chemical descriptors:

  • Molecular Formula: C₁₃H₂₀N₆S

  • InChIKey: OZSXWXGDJLBJQO-UHFFFAOYSA-N

  • UNII: 2MD3W48EOE

Despite the availability of this basic chemical information, no corresponding pharmacological data has been found in prominent scientific databases such as PubMed and PubChem. This suggests that this compound may be a compound that was synthesized but not extensively studied for its biological activity, or that any existing pharmacological data has not been publicly disclosed.

Absence of Pharmacological Data

The core requirements of this technical guide, including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the lack of primary research on this compound. Searches for its pharmacological profile, mechanism of action, and biological activity did not yield any relevant publications or datasets.

Therefore, it is not possible to provide the following:

  • Data Presentation: No quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀ values) is available to be summarized in tables.

  • Experimental Protocols: Without published studies, the methodologies for any key experiments cannot be detailed.

  • Signaling Pathway and Experimental Workflow Diagrams: The signaling pathways modulated by this compound are unknown, and no experimental workflows involving this compound have been described in the literature.

In-Depth Technical Guide: CP-66948 Histamine H2-Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is a potent and selective histamine H2-receptor antagonist. This document provides a comprehensive overview of its binding affinity to the histamine H2-receptor, placing it in the context of other well-known antagonists. It also details the experimental methodologies for assessing such interactions and outlines the associated signaling pathways. This guide is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Data Presentation: Comparative Binding Affinity

CompoundRelative Binding Affinity at Guinea Pig Atria Histamine H2-Receptor
This compound 15x greater than Cimetidine
7x greater than Ranitidine
CimetidineReference Antagonist
RanitidineReference Antagonist

Note: This data is based on studies comparing the ability of these compounds to displace a radiolabeled ligand from the guinea pig atrial histamine H2-receptor.

Experimental Protocols: Histamine H2-Receptor Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the histamine H2-receptor. This protocol is based on standard methodologies used in the field.

1. Membrane Preparation (from Guinea Pig Atria)

  • Tissue Homogenization: Guinea pig atria are dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is minced and then homogenized using a Polytron or similar tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

  • Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

  • Washing: The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation.

  • Final Preparation: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are then stored at -80°C until use.

2. Competitive Binding Assay

  • Assay Components: The assay is typically performed in a 96-well plate format and includes:

    • Membrane preparation: A fixed concentration of the prepared cell membranes.

    • Radioligand: A fixed concentration of a radiolabeled H2-receptor antagonist (e.g., [3H]-tiotidine or [125I]-iodoaminopotentidine). The concentration is typically chosen to be near the Kd of the radioligand for the H2-receptor.

    • Test Compound (this compound): A range of concentrations of the unlabeled test compound.

    • Non-specific Binding Control: A high concentration of a known H2-receptor antagonist (e.g., unlabeled tiotidine or ranitidine) to determine non-specific binding.

    • Total Binding Control: Assay buffer in place of the test compound.

  • Incubation: The assay plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while allowing the unbound radioligand to pass through. The filters are then washed rapidly with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Histamine H2-Receptor Signaling Pathway

The histamine H2-receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and subsequent downstream cellular responses.

Histamine_H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_Protein Gs Protein (αβγ) H2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting IC50_Calc 7. IC50 Determination Counting->IC50_Calc Ki_Calc 8. Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

In Vitro Activity of CP-66948: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is identified as a potent and selective histamine H2-receptor antagonist. In vitro studies have been fundamental in characterizing its pharmacological profile, particularly its affinity for the H2 receptor and its impact on downstream signaling pathways. This document provides a technical guide to the in vitro evaluation of this compound, summarizing key activity data, outlining representative experimental protocols, and visualizing the associated signaling pathway.

Data Presentation: In Vitro Activity of this compound

The primary in vitro data available for this compound characterizes its binding affinity for the histamine H2-receptor relative to other well-known antagonists, cimetidine and ranitidine. These studies were conducted using guinea pig atria, a classic model for H2-receptor pharmacology.

Compound Relative Affinity for Guinea Pig Atria Histamine H2-Receptor Reference
This compound 15x greater than Cimetidine[1][2]
This compound 7x greater than Ranitidine[1][2]

Experimental Protocols

Detailed experimental protocols for the in vitro analysis of this compound are not publicly available. However, the following are representative methodologies for key experiments used to characterize histamine H2-receptor antagonists.

Histamine H2-Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the histamine H2-receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H2-receptor.

Materials:

  • Membrane preparation from cells expressing the histamine H2-receptor (e.g., guinea pig cerebral cortex).

  • Radioligand: [3H]-Tiotidine.

  • Test compound (this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Tiotidine and varying concentrations of the test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H2-receptor ligand.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold incubation buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Histamine-Stimulated Adenylate Cyclase Activity Assay (Representative Protocol)

This protocol outlines a functional assay to measure the ability of a test compound to antagonize histamine-induced activation of adenylate cyclase.

Objective: To determine the functional potency of a test compound as an H2-receptor antagonist.

Materials:

  • Membrane preparation from a cell line expressing the histamine H2-receptor (e.g., CHO cells).

  • Histamine.

  • Test compound (this compound).

  • ATP (adenosine triphosphate).

  • GTP (guanosine triphosphate).

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, and a phosphodiesterase inhibitor like IBMX).

  • cAMP (cyclic adenosine monophosphate) detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Membrane preparations are pre-incubated with varying concentrations of the test compound (this compound).

  • Histamine is added to stimulate adenylate cyclase activity. A control group without histamine is included to determine basal activity.

  • The enzymatic reaction is initiated by the addition of ATP and GTP.

  • The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of cAMP produced is quantified using a suitable detection kit.

  • The concentration of the test compound that inhibits 50% of the histamine-stimulated cAMP production (IC50) is determined.

  • This IC50 value provides a measure of the functional antagonist potency of the compound.

Mandatory Visualization

Histamine H2-Receptor Signaling Pathway and Antagonism by this compound

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces Histamine Histamine Histamine->H2R Binds CP66948 This compound CP66948->H2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates substrates leading to

Caption: Signaling pathway of the Histamine H2-receptor and its antagonism by this compound.

Experimental Workflow for In Vitro Characterization of this compound

G cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assay cluster_output Data Interpretation start_binding Prepare H2-Receptor Membrane Homogenate assay_binding Competitive Radioligand Binding Assay ([3H]-Tiotidine vs. This compound) start_binding->assay_binding analysis_binding Determine IC50 and Ki assay_binding->analysis_binding interpretation Characterize this compound as a potent and selective H2-receptor antagonist analysis_binding->interpretation start_functional Prepare H2-Receptor Expressing Cells/Membranes assay_functional Adenylate Cyclase Assay (Histamine stimulation +/- this compound) start_functional->assay_functional analysis_functional Measure cAMP levels and determine IC50 assay_functional->analysis_functional analysis_functional->interpretation

Caption: Workflow for the in vitro characterization of this compound's activity.

References

CP-66948: A Technical Overview of its Effects on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of CP-66948, a potent histamine H2-receptor antagonist, on gastric acid secretion. The document synthesizes available preclinical data, details the experimental methodologies used in its evaluation, and visualizes the underlying physiological and experimental frameworks.

Core Pharmacological Profile

This compound is a competitive antagonist of the histamine H2-receptor, a key component in the stimulation of gastric acid secretion. Its primary mechanism of action involves blocking the binding of histamine to H2 receptors on gastric parietal cells, thereby inhibiting the downstream signaling cascade that leads to proton pump activation and acid release.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the significant antisecretory and mucosal protective properties of this compound.

The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting gastric acid secretion.

Table 1: Comparative Affinity for Histamine H2-Receptor (Guinea Pig Atria)

CompoundRelative Affinity
This compound 1
Cimetidine1/15
Ranitidine1/7

Table 2: In Vivo Inhibition of Gastric Acid Secretion

Animal ModelStimulantRoute of AdministrationED50
Pylorus-Ligated RatBasalIntraduodenal2 mg/kg
Heidenhain Pouch DogHistamineOral0.3 mg/kg
Heidenhain Pouch DogPentagastrinOral1.0 mg/kg

Table 3: Mucosal Protective Effects in Rats (Ethanol-Induced Lesions)

Route of AdministrationED50
Oral12 mg/kg
Subcutaneous6 mg/kg

Signaling Pathway of Histamine H2-Receptor Antagonism

The antisecretory effect of this compound is initiated by its blockade of the histamine H2 receptor on gastric parietal cells. The following diagram illustrates the signaling cascade that is inhibited.

G cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates CP66948 This compound CP66948->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Activates Lumen Gastric Lumen (H+) H_K_ATPase->Lumen Pumps H+ into

Mechanism of H2-Receptor Antagonism by this compound

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Pylorus-Ligated Rat Model

This model is used to assess the effect of a compound on basal gastric acid secretion.

  • Animal Preparation: Male Wistar rats (150-200 g) are fasted for 24 hours with free access to water.

  • Anesthesia: Anesthesia is induced using ether or an intraperitoneal injection of ketamine.

  • Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is ligated with a silk suture.

  • Drug Administration: this compound or vehicle is administered intraduodenally immediately after ligation.

  • Incubation: The abdominal incision is closed, and the animals are allowed to recover for a period of 4 hours.

  • Sample Collection: After 4 hours, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a centrifuge tube.

  • Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is determined by titrating the gastric juice against 0.01 N or 0.001 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.

G Fasting 24h Fasting Anesthesia Anesthesia (Ether/Ketamine) Fasting->Anesthesia Surgery Pylorus Ligation Anesthesia->Surgery Dosing Intraduodenal Dosing Surgery->Dosing Incubation 4h Incubation Dosing->Incubation Sacrifice Euthanasia Incubation->Sacrifice Collection Gastric Content Collection Sacrifice->Collection Analysis Volume, pH, & Acidity Measurement Collection->Analysis

Pylorus-Ligated Rat Experimental Workflow
Heidenhain Pouch Dog Model

This model allows for the study of gastric acid secretion from a vagally denervated portion of the stomach, enabling the investigation of hormonally and pharmacologically stimulated acid output.

  • Animal Model: Female beagle dogs with surgically prepared Heidenhain pouches are used. The pouch is a surgically created, isolated segment of the stomach with an intact blood supply, which drains to the exterior of the body.

  • Fasting: Dogs are fasted overnight prior to the experiment.

  • Stimulation: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is administered to induce a stable level of gastric acid secretion.

  • Drug Administration: this compound or a vehicle is administered orally.

  • Sample Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes) both before and after drug administration.

  • Analysis: The volume of each gastric juice sample is recorded. The acid concentration is determined by titration with a standardized solution of NaOH. The total acid output is calculated for each collection period.

G cluster_Preparation Preparation cluster_Experiment Experiment Fasting Overnight Fasting Stimulation IV Histamine/ Pentagastrin Infusion Fasting->Stimulation Baseline Baseline Gastric Juice Collection Stimulation->Baseline Dosing Oral Administration of this compound Baseline->Dosing PostDose Post-Dose Gastric Juice Collection Dosing->PostDose Analysis Volume & Acidity Analysis PostDose->Analysis

Heidenhain Pouch Dog Experimental Workflow

Clinical Trial Data

As of the latest available information, there is no publicly accessible data from clinical trials specifically investigating this compound for the treatment of gastric acid-related disorders in humans. The development of this compound may have been discontinued in the preclinical or early clinical phases.

Conclusion

This compound is a potent histamine H2-receptor antagonist with significant gastric antisecretory and mucosal protective effects demonstrated in preclinical models. Its efficacy in inhibiting both basal and stimulated acid secretion, coupled with its favorable potency compared to earlier H2-receptor antagonists, highlights its potential as a therapeutic agent. The lack of available clinical trial data, however, limits a full assessment of its clinical utility. The detailed experimental protocols provided herein offer a framework for the continued investigation of novel antisecretory agents.

Unveiling the Mucosal Protective Properties of CP-66948: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is a potent and selective histamine H2-receptor antagonist that has demonstrated both gastric antisecretory and significant mucosal protective properties.[1] Developed by Pfizer, this imidazole derivative has shown promise in preclinical studies for the potential treatment of peptic ulcer disease, offering a dual mechanism of action that distinguishes it from other compounds in its class. This technical guide provides an in-depth overview of the mucosal protective characteristics of this compound, presenting available quantitative data, outlining experimental methodologies, and illustrating key signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical models, highlighting its potent antisecretory and mucosal protective effects. The following tables summarize the key quantitative data available.

Table 1: Histamine H2-Receptor Binding Affinity

CompoundRelative Affinity vs. CimetidineRelative Affinity vs. Ranitidine
This compound15x greater7x greater
Data sourced from in vitro studies on guinea pig atria.[1]

Table 2: In Vivo Antisecretory Activity

Animal ModelStimulationAdministration RouteED₅₀
Pylorus-ligated Rats-Intraduodenal2 mg/kg
Heidenhain Pouch DogsHistaminePer os (oral)0.3 mg/kg
Heidenhain Pouch DogsPentagastrinPer os (oral)1.0 mg/kg
ED₅₀ represents the dose required to achieve 50% inhibition of gastric acid secretion.[1]

Table 3: In Vivo Mucosal Protective Activity (Ethanol-Induced Gastric Lesions)

Animal ModelAdministration RouteED₅₀
RatsPer os (oral)12 mg/kg
RatsSubcutaneous6 mg/kg
ED₅₀ represents the dose required to achieve 50% inhibition of gastric hemorrhagic lesions. A key finding is that this protective activity is independent of prostaglandin synthesis.[1]

Core Mechanism of Action: Histamine H2-Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the histamine H2-receptor on the basolateral membrane of gastric parietal cells. By blocking this receptor, this compound inhibits the histamine-stimulated pathway of gastric acid secretion.

cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates CP66948 This compound CP66948->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates and Activates H_ion H+ ProtonPump->H_ion Secretes into Gastric Lumen

Caption: Signaling pathway of histamine H2-receptor antagonism by this compound.

Mucosal Protective Properties: A Prostaglandin-Independent Mechanism

A significant feature of this compound is its ability to protect the gastric mucosa from injury induced by necrotizing agents, such as ethanol, through a mechanism that is independent of prostaglandin synthesis.[1] While the precise prostaglandin-independent cytoprotective mechanism has not been fully elucidated for this compound, potential pathways for H2-receptor antagonists may include:

  • Enhancement of Mucosal Blood Flow: Adequate blood flow is crucial for maintaining mucosal integrity, delivering oxygen and nutrients, and removing metabolic waste.

  • Stimulation of Mucus and Bicarbonate Secretion: The mucus-bicarbonate barrier is the first line of defense against luminal acid and pepsin.

  • Modulation of Vagal Activity: The vagus nerve plays a role in regulating both acid secretion and mucosal defense mechanisms.

  • Scavenging of Free Radicals: Reducing oxidative stress can mitigate cellular damage.

The experimental evidence to date has not conclusively demonstrated that H2-receptor antagonists consistently enhance mucus or bicarbonate secretion.[2] Therefore, the mucosal protective effects of this compound likely involve a combination of factors beyond simple acid suppression.

Experimental Protocols

While the full-text of the primary research is not publicly available, the following experimental designs are standard for evaluating the pharmacological properties of compounds like this compound.

In Vitro Histamine H2-Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for the histamine H2-receptor.

  • Methodology:

    • Tissue Preparation: Guinea pig atrial membranes, which are rich in H2-receptors, are isolated and prepared.

    • Radioligand Binding: A radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) is incubated with the membrane preparation in the presence of varying concentrations of this compound, cimetidine, or ranitidine.

    • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is used to calculate the binding affinity (Ki).

cluster_workflow Experimental Workflow: In Vitro H2-Receptor Binding start Isolate Guinea Pig Atrial Membranes step2 Incubate Membranes with Radiolabeled H2-Antagonist and Test Compound (this compound) start->step2 step3 Separate Bound and Free Ligand (Filtration) step2->step3 step4 Quantify Bound Radioactivity (Scintillation Counting) step3->step4 end Calculate IC₅₀ and Ki step4->end

Caption: Workflow for in vitro H2-receptor binding assay.
In Vivo Gastric Antisecretory Studies

  • Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

  • Pylorus-Ligated Rat Model:

    • Animal Preparation: Male rats are fasted overnight. Under anesthesia, the pylorus is ligated to allow for the accumulation of gastric secretions.

    • Drug Administration: this compound is administered intraduodenally at various doses.

    • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the gastric contents are collected.

    • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH.

  • Heidenhain Pouch Dog Model:

    • Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, a vagally denervated portion of the stomach that allows for the collection of pure gastric juice.

    • Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

    • Drug Administration: this compound is administered orally at various doses.

    • Sample Collection and Analysis: Gastric juice is collected at regular intervals, and the acid output is measured.

In Vivo Mucosal Protection Study (Ethanol-Induced Lesions)
  • Objective: To evaluate the cytoprotective effects of this compound against gastric mucosal injury.

  • Methodology:

    • Animal Preparation: Male rats are fasted.

    • Drug Administration: this compound is administered either orally or subcutaneously at various doses.

    • Induction of Injury: After a predetermined time, a necrotizing agent (e.g., 1 mL of absolute ethanol) is administered orally.

    • Lesion Assessment: After a further interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for hemorrhagic lesions. The lesions are scored based on their number and severity.

    • Prostaglandin-Independence: To confirm that the protective effect is independent of prostaglandins, a separate group of animals can be pre-treated with a cyclooxygenase inhibitor (e.g., indomethacin) before the administration of this compound and ethanol.

Clinical Development Status

This compound entered Phase I clinical trials. However, there have been no recent reports on its further development.

Conclusion

This compound is a potent histamine H2-receptor antagonist with a dual mechanism of action encompassing both inhibition of gastric acid secretion and prostaglandin-independent mucosal protection. The preclinical data indicate a strong potential for this compound in the treatment of acid-peptic disorders. Further research to fully elucidate the specific mechanisms of its cytoprotective effects would be of significant interest to the scientific and drug development community. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and similar compounds.

References

In-depth Technical Guide on Early Preclinical Data of CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available preclinical data on the compound designated CP-66948 has yielded insufficient information to construct a detailed technical guide as requested. The conducted searches did not uncover any specific quantitative data, experimental protocols, or established signaling pathways associated with this compound.

Despite a thorough investigation using various search queries related to this compound's preclinical data, mechanism of action, experimental studies, and pharmacology, no relevant scientific literature, patents, or conference abstracts could be identified in the public domain. The search results were either for unrelated compounds or provided only basic, non-specific chemical identifiers.

Consequently, it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: Without any quantitative data from preclinical studies, no tables can be generated to summarize findings.

  • Experimental Protocols: The absence of published research means that there are no detailed methodologies for key experiments to report.

  • Mandatory Visualization: As no signaling pathways or experimental workflows for this compound have been described in the available resources, no diagrams can be created using the DOT language.

It is possible that this compound is an internal designation for a compound that has not yet been the subject of publicly disclosed research, or that the available information is not indexed in the searched databases.

Therefore, this document cannot provide the in-depth technical guide or whitepaper on the early preclinical data of this compound as requested by researchers, scientists, and drug development professionals. Further disclosure of proprietary data or the publication of research related to this compound would be required to complete such a request.

Technical Guide on the Solubility and Stability Characteristics of CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound CP-66948 is limited. This guide provides a comprehensive framework of standard experimental protocols and data presentation that would be employed in the pharmaceutical industry to characterize a novel compound such as this compound. The molecular formula for this compound is C₁₃H₂₀N₆S.[1]

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, therapeutic efficacy, and shelf-life. A thorough understanding of these properties is paramount for successful drug development, from early-stage formulation to regulatory approval. This document outlines the standard methodologies for assessing the solubility and stability of a novel compound, using this compound as a representative example.

Solubility Assessment

Aqueous solubility is a crucial factor influencing the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and therapeutic failure. The following section details the standard protocols for determining the solubility of a compound like this compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Methodology:

  • Preparation of Media: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

  • Analysis: Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation:

The solubility data for this compound would be summarized in a table as follows:

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
0.1 N HCl1.225[Hypothetical Data]
Acetate Buffer4.525[Hypothetical Data]
Phosphate Buffer6.825[Hypothetical Data]
Phosphate Buffer7.425[Hypothetical Data]
Purified Water~7.025[Hypothetical Data]
0.1 N HCl1.237[Hypothetical Data]
Acetate Buffer4.537[Hypothetical Data]
Phosphate Buffer6.837[Hypothetical Data]
Phosphate Buffer7.437[Hypothetical Data]
Purified Water~7.037[Hypothetical Data]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) prep_sample Add Excess Solid this compound to Vials prep_media->prep_sample agitate Agitate at Constant Temperature (25°C or 37°C for 24-72h) prep_sample->agitate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) agitate->separate quantify Quantify Dissolved this compound (e.g., HPLC) separate->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are performed under various environmental conditions to assess how the quality of the API changes over time.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing. This helps in developing and validating stability-indicating analytical methods.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of this compound in various stress media.

  • Exposure to Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours):

    • Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60°C).

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Solid drug substance at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to assess peak purity, and mass spectrometry (LC-MS) can be employed to identify the structure of degradation products.

Data Presentation:

The results of the forced degradation studies for this compound would be presented in a table format:

Stress Condition Duration Temperature % Degradation of this compound Major Degradation Products (if identified)
0.1 N HCl24 hours60°C[Hypothetical Data][Hypothetical Data]
0.1 N NaOH24 hours60°C[Hypothetical Data][Hypothetical Data]
3% H₂O₂24 hoursRoom Temp[Hypothetical Data][Hypothetical Data]
Thermal (Solid)48 hours80°C[Hypothetical Data][Hypothetical Data]
Photostability (ICH Q1B)[ICH specified][ICH specified][Hypothetical Data][Hypothetical Data]

Signaling Pathway of Stress-Induced Degradation

G cluster_stress Stress Conditions CP66948 This compound (API) Degradation Degradation Products CP66948->Degradation Degradation Pathways Acid Acid Hydrolysis Acid->Degradation Base Base Hydrolysis Base->Degradation Oxidation Oxidation Oxidation->Degradation Heat Thermal Stress Heat->Degradation Light Photolysis Light->Degradation

Caption: Forced Degradation Pathways of an API.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life and storage conditions for the drug substance.

Objective: To evaluate the stability of this compound under defined storage conditions over a prolonged period.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Store the samples in a container closure system that simulates the proposed packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for critical quality attributes, including:

    • Appearance

    • Assay

    • Degradation products/impurities

    • Water content (if applicable)

Data Presentation:

The long-term stability data for a representative batch of this compound would be presented as follows:

Storage Condition: 25°C / 60% RH

Test Parameter Specification Initial 3 Months 6 Months 12 Months 24 Months
AppearanceWhite to off-white powderConformsConformsConformsConformsConforms
Assay (%)98.0 - 102.0[Data][Data][Data][Data][Data]
Total Impurities (%)NMT 1.0[Data][Data][Data][Data][Data]
Water Content (%)NMT 0.5[Data][Data][Data][Data][Data]

Storage Condition: 40°C / 75% RH

Test Parameter Specification Initial 3 Months 6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.0[Data][Data][Data]
Total Impurities (%)NMT 1.0[Data][Data][Data]
Water Content (%)NMT 0.5[Data][Data][Data]

NMT: Not More Than RH: Relative Humidity

References

Methodological & Application

No Publicly Available In Vivo Experimental Protocols Found for CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for publicly available in vivo studies and experimental protocols for a compound designated "CP-66948" have yielded no specific results. This suggests that "this compound" may be an internal development name for a compound that has not been disclosed in publicly accessible scientific literature or databases.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirement of citing specific experiments and data for this compound is unachievable without foundational information on the compound's in vivo testing.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution for details regarding its in vivo experimental protocols.

General principles of in vivo experimental design, which would be applicable to a novel compound, involve several key stages:

  • Animal Model Selection: The choice of animal model is crucial and depends on the therapeutic target and disease area. The selected model should accurately recapitulate the human disease state to provide relevant efficacy and safety data.

  • Dose-Ranging Studies: Initial studies are typically conducted to determine the appropriate dose range. This involves administering various doses of the compound to a small group of animals to identify a dose that is both therapeutically active and non-toxic.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies analyze how the animal's body processes the drug (absorption, distribution, metabolism, and excretion). PD studies examine the drug's effect on the body. These studies are critical for understanding the compound's mechanism of action and for correlating its concentration with its therapeutic effect.

  • Efficacy Studies: Once an appropriate dose and animal model are established, larger-scale efficacy studies are conducted to determine if the drug has the desired therapeutic effect. These studies often include a control group that receives a placebo or a standard-of-care treatment for comparison.

  • Toxicology and Safety Studies: Comprehensive toxicology studies are required to assess the potential adverse effects of the compound. These studies evaluate the drug's impact on various organs and physiological systems.

A generalized experimental workflow for an in vivo study is depicted below.

G cluster_0 Pre-clinical In Vivo Study Workflow A Compound Formulation B Animal Model Selection & Acclimatization A->B C Dose-Ranging/Toxicity Studies B->C D Pharmacokinetic (PK) Studies C->D E Efficacy Studies D->E F Data Collection & Analysis E->F G Endpoint Analysis F->G H Reporting G->H

Caption: A generalized workflow for pre-clinical in vivo studies.

Without specific data for this compound, any further elaboration would be purely speculative and not grounded in factual evidence. Should information on this compound become publicly available, a detailed protocol and analysis could be provided.

Application Notes and Protocols for CP-66948 in Rat Models of Gastric Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66948 is a potent histamine H2-receptor antagonist endowed with significant gastric mucosal protective properties.[1] This dual mechanism of action, combining antisecretory and cytoprotective effects, makes it a valuable tool for investigating the pathophysiology of gastric lesions and for the preclinical assessment of anti-ulcer therapies. Notably, its mucosal protective activity is independent of prostaglandin synthesis, suggesting a distinct signaling pathway that warrants further investigation.[1] These application notes provide detailed protocols for utilizing this compound in rat models of ethanol-induced gastric lesions, along with data presentation and visualization of relevant pathways.

Data Presentation

The efficacy of this compound in rat models has been quantified to determine its dose-dependent protective and antisecretory effects. The following table summarizes the key quantitative data for this compound in rats.

ParameterRoute of AdministrationEffective Dose (ED50)Animal ModelReference
Inhibition of Gastric Acid SecretionIntraduodenal2 mg/kgPylorus-ligated rats[1]
Inhibition of Ethanol-Induced Gastric Hemorrhagic LesionsOral12 mg/kgEthanol-induced lesion model[1]
Inhibition of Ethanol-Induced Gastric Hemorrhagic LesionsSubcutaneous6 mg/kgEthanol-induced lesion model[1]

Experimental Protocols

Ethanol-Induced Gastric Lesion Model in Rats

This protocol describes the induction of acute gastric lesions in rats using ethanol and the administration of this compound to evaluate its protective effects.

Materials:

  • Male Wistar rats (180-200g)

  • This compound

  • Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose (CMC) in water)

  • Absolute Ethanol

  • Saline solution (0.9% NaCl)

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered) for tissue fixation (optional, for histology)

Procedure:

  • Animal Acclimatization and Fasting:

    • House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment.

    • Fast the animals for 24 hours prior to the experiment, with free access to water. This is crucial to ensure an empty stomach for consistent lesion induction.

  • Preparation of this compound Solution:

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the administration volume (typically 5-10 ml/kg body weight for oral administration).

  • Grouping of Animals (Example):

    • Group 1: Normal Control: Receive vehicle orally.

    • Group 2: Ulcer Control: Receive vehicle orally, followed by ethanol.

    • Group 3-5: this compound Treatment Groups: Receive different doses of this compound (e.g., 5, 10, 20 mg/kg) orally.

    • Group 6: Reference Drug (e.g., Omeprazole): Receive a standard anti-ulcer drug.

  • Drug Administration:

    • Administer the vehicle, this compound, or the reference drug by oral gavage to the respective groups.

  • Induction of Gastric Lesions:

    • One hour after the administration of the test compounds, orally administer absolute ethanol (1 ml/200g body weight) to all groups except the Normal Control group.

  • Euthanasia and Stomach Collection:

    • One hour after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

    • Immediately dissect the abdomen and excise the stomach.

  • Evaluation of Gastric Lesions:

    • Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.

    • Pin the stomach flat on a board for macroscopic examination.

    • Score the gastric lesions based on their number and severity. A common scoring system is as follows:

      • 0: No lesions

      • 1: Petechial lesions

      • 2: 1-2 mm linear lesions

      • 3: 3-4 mm linear lesions

      • 4: >4 mm linear lesions

    • The Ulcer Index (UI) can be calculated as the sum of the scores.

    • The percentage of inhibition of ulceration can be calculated using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100

  • Histopathological Examination (Optional):

    • Fix gastric tissue samples in 10% buffered formalin for histological processing (e.g., hematoxylin and eosin staining) to assess the extent of mucosal damage.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating this compound in the ethanol-induced gastric lesion model.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) fasting Fasting (24 hours) acclimatization->fasting grouping Animal Grouping fasting->grouping drug_prep This compound Preparation drug_admin Drug Administration (Vehicle/CP-66948) drug_prep->drug_admin grouping->drug_admin lesion_induction Ethanol Administration (1 hour post-drug) drug_admin->lesion_induction euthanasia Euthanasia & Stomach Collection (1 hour post-ethanol) lesion_induction->euthanasia lesion_scoring Macroscopic Lesion Scoring euthanasia->lesion_scoring histology Histopathology (Optional) euthanasia->histology data_analysis Data Analysis (Ulcer Index, % Inhibition) lesion_scoring->data_analysis histology->data_analysis

Experimental workflow for this compound in a rat gastric lesion model.
Signaling Pathway of Histamine H2-Receptor Antagonism

This diagram depicts the mechanism by which this compound, as a histamine H2-receptor antagonist, inhibits gastric acid secretion in parietal cells.

H2_receptor_pathway cluster_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump phosphorylates (activates) H_ion H+ ProtonPump->H_ion secretes Histamine Histamine Histamine->H2R CP66948 This compound CP66948->H2R blocks

This compound competitively blocks the histamine H2 receptor.
Proposed Mucosal Protective Mechanisms

While the precise prostaglandin-independent signaling pathway for this compound's cytoprotective effect is not fully elucidated, this diagram illustrates potential mechanisms based on the known actions of some H2-receptor antagonists and general cytoprotective principles.

cytoprotection_pathway cluster_mucosa Gastric Mucosal Cell CP66948 This compound Antioxidant Increased Antioxidant Defense (e.g., SOD, CAT activity) CP66948->Antioxidant Mucus Enhanced Mucus & Bicarbonate Secretion CP66948->Mucus BloodFlow Improved Mucosal Blood Flow CP66948->BloodFlow CellProliferation Stimulation of Cell Proliferation CP66948->CellProliferation Protection Mucosal Protection (Cytoprotection) Antioxidant->Protection Mucus->Protection BloodFlow->Protection CellProliferation->Protection

Potential pathways for this compound's mucosal protective effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for evaluating the antisecretory effects of CP-66948, a potent histamine H2-receptor antagonist with demonstrated mucosal protective properties.

Introduction

CP-66,948 is a histamine H2-receptor antagonist characterized by its significant gastric antisecretory activity.[1] Its affinity for the guinea pig atria histamine H2-receptor is notably higher than that of cimetidine and ranitidine, by factors of 15 and 7 respectively.[1] In addition to its antisecretory effects, CP-66,948 exhibits mucosal protective activity, which is independent of prostaglandin synthesis, suggesting potential therapeutic benefits in the treatment of peptic ulcers.[1] This document outlines the effective dosages determined in preclinical models and provides standardized protocols for assessing its antisecretory efficacy.

Quantitative Data on Antisecretory Effects

The following table summarizes the median effective dose (ED50) values of this compound for the inhibition of gastric acid secretion in various preclinical models.

Animal Model Stimulant Route of Administration ED50 Value Reference
Pylorus-Ligated RatsEndogenousIntraduodenal (i.d.)2 mg/kg[1]
Heidenhain Pouch DogsHistaminePer Os (p.o.)0.3 mg/kg[1]
Heidenhain Pouch DogsPentagastrinPer Os (p.o.)1.0 mg/kg[1]

Table 1: Recommended Dosage of this compound for Antisecretory Effects in Preclinical Models.

Signaling Pathway of this compound

CP-66,948 functions as a histamine H2-receptor antagonist. By blocking the H2 receptor on parietal cells, it inhibits the histamine-stimulated signaling cascade that leads to gastric acid secretion. The binding of histamine to the H2 receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins involved in the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in acid secretion. CP-66,948 competitively blocks this initial step, thereby reducing the downstream signaling and subsequent acid production.

G H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates Translocation Membrane Apical Membrane ProtonPump->Membrane Translocates to H_ion H+ Membrane->H_ion Secretes Histamine Histamine Histamine->H2R Binds CP66948 This compound CP66948->H2R Blocks

Figure 1: Signaling pathway of this compound as a histamine H2-receptor antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antisecretory effects of this compound.

Pylorus-Ligated Rat Model

This model is used to evaluate the effect of antisecretory agents on basal gastric acid secretion.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • 0.9% Saline solution

  • pH meter or autotitrator

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Anesthetize the rat.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum.

  • Administer this compound or vehicle intraduodenally.

  • Suture the abdominal incision.

  • After a set period (e.g., 4 hours), euthanize the rat.

  • Collect the gastric contents by clamping the esophagus and removing the stomach.

  • Measure the volume of the gastric juice.

  • Centrifuge the gastric juice to remove any solid debris.

  • Determine the acid concentration of the supernatant by titration with 0.01 N NaOH to a pH of 7.0.

  • Calculate the total acid output (volume x concentration).

  • Compare the total acid output in the this compound treated group to the vehicle control group to determine the percent inhibition.

Heidenhain Pouch Dog Model

This model allows for the repeated study of gastric acid secretion in conscious animals in response to various secretagogues.

Materials:

  • Beagle dogs with surgically prepared Heidenhain pouches

  • This compound

  • Vehicle

  • Histamine or Pentagastrin

  • Gastric cannula

  • pH meter or autotitrator

Procedure:

  • Fast the dogs for 18-24 hours with free access to water.

  • Collect basal gastric juice from the Heidenhain pouch for a control period (e.g., 1 hour).

  • Administer this compound or vehicle orally (per os).

  • After a predetermined time (e.g., 1 hour), begin a continuous intravenous infusion of a gastric acid secretagogue (histamine or pentagastrin) at a dose that produces a submaximal secretory response.

  • Collect gastric juice samples from the pouch at regular intervals (e.g., every 15 minutes) for several hours.

  • Measure the volume of each sample.

  • Determine the acid concentration of each sample by titration.

  • Calculate the acid output for each collection period.

  • Compare the stimulated acid output in the this compound treated group to the control group to determine the percent inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo antisecretory efficacy of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Pylorus-Ligated Rat or Heidenhain Pouch Dog) Fasting Fasting of Animals AnimalModel->Fasting DrugAdmin Administer this compound or Vehicle Fasting->DrugAdmin Stimulation Induce Gastric Acid Secretion (if applicable, e.g., Histamine/Pentagastrin) DrugAdmin->Stimulation Collection Collect Gastric Juice Stimulation->Collection MeasureVol Measure Volume Collection->MeasureVol Titration Titrate for Acid Concentration MeasureVol->Titration CalcOutput Calculate Total Acid Output Titration->CalcOutput Inhibition Determine Percent Inhibition CalcOutput->Inhibition

Figure 2: General experimental workflow for in vivo assessment of this compound.

References

Application Notes and Protocols for CP-66948 Administration in Heidenhain Pouch Dog Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of CP-66948, a histamine H2-receptor antagonist, in the Heidenhain pouch dog model. This model is a well-established in vivo system for studying gastric acid secretion and the efficacy of antisecretory agents.

Introduction

The Heidenhain pouch dog model is a surgically prepared, denervated gastric pouch that allows for the collection of pure gastric juice, free from contamination by food or saliva. This model is invaluable for studying the direct effects of secretagogues and inhibitors on gastric parietal cells. This compound has been identified as a potent inhibitor of gastric acid secretion, and this document outlines the procedures to quantify its antisecretory activity in this classic pharmacological model.

Data Presentation

The antisecretory potency of this compound is typically determined by its effective dose 50 (ED50), which is the dose required to inhibit stimulated gastric acid secretion by 50%.

Table 1: Antisecretory Activity of this compound in Heidenhain Pouch Dogs

StimulantRoute of AdministrationED50 of this compound
HistaminePer Os (Oral)0.3 mg/kg
PentagastrinPer Os (Oral)1.0 mg/kg

Experimental Protocols

The following are detailed methodologies for conducting studies on the effects of this compound in the Heidenhain pouch dog model.

Animal Model and Preparation
  • Animal: Adult mongrel dogs of either sex, weighing between 15-20 kg, are suitable for this model.

  • Surgical Preparation: A Heidenhain pouch is surgically created from the fundic portion of the stomach. This involves creating a gastric fistula from the pouch to the abdominal wall, allowing for the collection of gastric secretions. The pouch is denervated by severing the vagal nerve supply to that portion of the stomach.

  • Acclimatization: Following surgery, dogs should be allowed a recovery period of at least 4 weeks to ensure complete healing and stabilization of the pouch's secretory function.

  • Housing and Diet: Animals should be housed in a controlled environment with a standard diet. Food is typically withheld for 18-24 hours before each experiment to ensure basal gastric secretion. Water is available ad libitum.

Protocol for Histamine-Stimulated Gastric Acid Secretion

This protocol is designed to assess the inhibitory effect of this compound on histamine-induced gastric acid secretion.

  • Fasting: Withhold food from the dogs for 18-24 hours prior to the experiment.

  • Basal Secretion Collection: On the morning of the experiment, begin collecting gastric juice from the Heidenhain pouch every 15 minutes for at least one hour to establish a stable basal secretion rate.

  • Histamine Infusion: Initiate a continuous intravenous infusion of histamine dihydrochloride at a dose sufficient to produce a submaximal, stable acid secretory response. A typical dose is 40 µg/kg/hr.

  • Stabilization Period: Continue the histamine infusion for at least 90 minutes to allow the gastric acid secretion to reach a steady plateau.

  • Administration of this compound: Once a stable stimulated secretion rate is achieved, administer this compound orally (per os) at the desired dose. A vehicle control (e.g., water or saline) should be administered in separate control experiments.

  • Post-Treatment Secretion Collection: Continue to collect gastric juice in 15-minute intervals for a period of 3-4 hours following the administration of this compound or vehicle.

  • Sample Analysis:

    • Measure the volume of each 15-minute sample.

    • Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter.

    • Calculate the acid output for each collection period (volume in liters × acid concentration in mEq/L = mEq of acid).

  • Data Analysis: Express the acid output as a percentage of the pre-treatment stimulated rate. Calculate the percentage inhibition of acid secretion for each dose of this compound and determine the ED50 value.

Protocol for Pentagastrin-Stimulated Gastric Acid Secretion

This protocol is similar to the histamine stimulation protocol but uses pentagastrin as the secretagogue.

  • Fasting and Basal Secretion: Follow the same procedures as outlined in the histamine protocol (steps 1 and 2).

  • Pentagastrin Infusion: Begin a continuous intravenous infusion of pentagastrin at a dose that elicits a submaximal, stable acid secretory response. A typical dose is 1-2 µg/kg/hr.

  • Stabilization Period: Allow the pentagastrin infusion to continue for at least 90 minutes to achieve a steady state of acid secretion.

  • Administration of this compound: Administer this compound orally at the desired doses.

  • Post-Treatment Secretion Collection and Analysis: Follow the same procedures for collection, analysis, and data interpretation as described in the histamine protocol (steps 6-8).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Pathways cluster_receptors Parietal Cell Receptors cluster_cell Parietal Cell cluster_inhibition Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Ca2->ProtonPump Activates Acid H⁺ (Acid) Secretion ProtonPump->Acid CP66948 This compound CP66948->H2R Blocks

Caption: Signaling pathways for gastric acid secretion and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Heidenhain Pouch Dog (18-24h Fasting) Basal 1. Basal Secretion Collection (1h) AnimalPrep->Basal Stimulation 2. Start IV Infusion (Histamine or Pentagastrin) Basal->Stimulation Stabilization 3. Stabilization Period (90 min) Stimulation->Stabilization Treatment 4. Administer this compound or Vehicle (Oral) Stabilization->Treatment PostTreatment 5. Post-Treatment Collection (3-4h) Treatment->PostTreatment Measurement Measure Volume & Titrate for Acid Concentration PostTreatment->Measurement Calculation Calculate Acid Output (mEq/15 min) Measurement->Calculation Inhibition Determine % Inhibition and ED50 Calculation->Inhibition

Caption: Experimental workflow for evaluating this compound in the Heidenhain pouch dog model.

Application Notes and Protocols for Testing CP-66948 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is identified as a putative selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2][3] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and T-cell malignancies, making selective JAK3 inhibitors like this compound promising therapeutic candidates.[4] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and selectivity of this compound by assessing its impact on JAK3-mediated signaling, cell proliferation, and apoptosis.

Disclaimer: Specific experimental data for this compound is not widely available in published literature. The following protocols and data are presented as representative examples for characterizing a selective JAK3 inhibitor and should be adapted as necessary.

Mechanism of Action: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[5][6] For cytokines that utilize the common gamma chain (γc) receptor subunit, such as Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, JAK3 plays an indispensable role.[7] Upon cytokine binding, receptor-associated JAKs are brought into proximity, leading to their autophosphorylation and activation.[5][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5][8] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[8][9] Selective inhibition of JAK3 by compounds such as this compound is expected to block these downstream events.

JAK_STAT_Pathway JAK3/STAT Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc subunit) Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT5 STAT5 JAK3->STAT5 3. Phosphorylation JAK1->STAT5 3. Phosphorylation pSTAT5 pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer 4. Dimerization Gene Target Gene Transcription (e.g., Proliferation, Survival) Dimer->Gene 5. Nuclear Translocation & Gene Regulation CP66948 This compound CP66948->JAK3 Inhibition

A diagram of the JAK3/STAT signaling pathway.

Data Presentation: Efficacy and Selectivity of this compound

The following tables summarize hypothetical data for the efficacy and selectivity of this compound in various cell-based assays.

Table 1: Inhibition of Cytokine-Induced STAT5 Phosphorylation in Human T-Cells

Cytokine (Stimulant)JAK Pathway Primarily InvolvedThis compound IC₅₀ (nM)
IL-2JAK1/JAK315.2
IL-4JAK1/JAK318.5
IL-7JAK1/JAK312.8
IL-6JAK1/JAK2/TYK2> 1000
GM-CSFJAK2> 1000

Table 2: Effect of this compound on T-Cell Proliferation

AssayCell TypeStimulantThis compound IC₅₀ (nM)
IL-2 Dependent ProliferationCTLL-2IL-225.6
Mixed Lymphocyte Reaction (MLR)Human PBMCsAllogeneic stimulation98.3

Table 3: Induction of Apoptosis by this compound in Activated T-Cells

TreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control05.2 ± 0.83.1 ± 0.5
This compound1012.5 ± 1.24.5 ± 0.6
This compound5028.9 ± 2.58.2 ± 1.1
This compound20055.7 ± 4.115.3 ± 1.9

Experimental Protocols

STAT5 Phosphorylation Assay by Western Blot

This assay measures the ability of this compound to inhibit the phosphorylation of STAT5 in response to cytokine stimulation.

WB_Workflow STAT Phosphorylation Western Blot Workflow A 1. Cell Culture & Starvation B 2. Pre-treatment with this compound A->B C 3. Cytokine Stimulation (e.g., IL-2) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (p-STAT5, Total STAT5) H->I J 10. Secondary Antibody Incubation I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis K->L Proliferation_Workflow Cell Proliferation Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of this compound A->B C 3. Add Proliferation Stimulus (e.g., IL-2) B->C D 4. Incubate for 48-72 hours C->D E 5. Add Proliferation Reagent (e.g., CCK-8/MTT) D->E F 6. Incubate E->F G 7. Measure Absorbance/Fluorescence F->G H 8. Calculate IC50 G->H Apoptosis_Workflow Apoptosis Assay Workflow (Annexin V/PI) A 1. Culture and Treat Cells with this compound B 2. Harvest Cells A->B C 3. Wash with PBS and Binding Buffer B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC and PI D->E F 6. Incubate at Room Temperature (Dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations G->H

References

Application Note: Quantification of CP-66948 in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP-66948 is a histamine H2-receptor antagonist with gastric antisecretory and mucosal protective properties. The quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in a biological tissue matrix.

Principle

This method utilizes tissue homogenization followed by protein precipitation and liquid-liquid extraction to isolate this compound and an appropriate internal standard (IS) from the tissue matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis of small molecules in complex matrices like tissue.[3][4]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Ethyl acetate, HPLC grade

  • Blank tissue matrix from untreated animals

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) working solutions. The IS working solution should be prepared at a single, appropriate concentration.

2. Sample Preparation

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue into a homogenization tube.

    • Add 400 µL of cold PBS.

    • Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice to minimize degradation.

  • Analyte Extraction:

    • Pipette 100 µL of the tissue homogenate into a microcentrifuge tube.

    • Add 20 µL of the IS working solution and vortex briefly.

    • Add 400 µL of cold acetonitrile to precipitate proteins.[5]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of ethyl acetate to the supernatant for liquid-liquid extraction.[3][6]

    • Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50) mixture.

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions (Hypothetical):

      • This compound: Q1: 293.1 -> Q3: [Fragment 1], [Fragment 2]

      • Internal Standard: [Precursor Ion] -> [Product Ion]

4. Method Validation Summary

The method should be validated according to FDA or ICH guidelines.[7][8][9] Key validation parameters include:

  • Selectivity: Assessed by analyzing blank tissue homogenates from at least six different sources to check for interferences at the retention times of this compound and the IS.[10][11]

  • Linearity: A calibration curve, consisting of a blank, a zero, and at least six non-zero concentrations, should be prepared and analyzed. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% at the LLOQ).[11][12]

  • Recovery and Matrix Effect: Evaluated to ensure that the extraction process is efficient and that endogenous matrix components do not suppress or enhance the ionization of the analyte and IS.

  • Stability: The stability of this compound in the tissue matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10]

Data Presentation

Table 1: Summary of Method Performance Characteristics (Representative Data)

ParameterResult
Linearity Range 1 - 1000 ng/g of tissue
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/g
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 10.2%
Intra-day Accuracy (% Bias) -5.6% to 7.8%
Inter-day Accuracy (% Bias) -8.1% to 6.5%
Mean Extraction Recovery > 85%
Matrix Effect 92% - 103%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification tissue 1. Weigh Tissue Sample (~100 mg) homogenize 2. Add PBS & Homogenize tissue->homogenize spike 3. Spike with Internal Standard homogenize->spike precipitate 4. Protein Precipitation (ACN) spike->precipitate extract 5. Liquid-Liquid Extraction (EtOAc) precipitate->extract evaporate 6. Evaporate to Dryness extract->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms data 9. Data Acquisition (MRM) lcms->data integrate 10. Peak Integration data->integrate calculate 11. Calculate Peak Area Ratios integrate->calculate quantify 12. Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound quantification in tissue.

signaling_pathway cluster_parietal_cell Gastric Parietal Cell H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP generates PKA Protein Kinase A cAMP->PKA activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump activates H_ion H+ Pump->H_ion Lumen Gastric Lumen H_ion->Lumen Histamine Histamine Histamine->H2R binds CP66948 This compound CP66948->H2R blocks

Caption: Mechanism of H2-receptor antagonists like this compound.

References

Application Notes and Protocols for CP-66948 in Histamine H2 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is a potent and selective histamine H2 receptor antagonist.[1][2][3][4] It is recognized for its significant gastric antisecretory activity and mucosal protective properties.[1][2][3][4] These characteristics make this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the histamine H2 receptor. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.

Data Presentation

The following table summarizes the available quantitative data for this compound, facilitating comparison with other common H2 receptor antagonists.

CompoundParameterSpecies/TissueValueReference
This compound Relative Binding Affinity Guinea Pig Atria15x > Cimetidine, 7x > Ranitidine[1][2][3]
This compound ED₅₀ (Inhibition of Gastric Acid Secretion) Pylorus-ligated Rats2 mg/kg (intraduodenally)[1][2][3]
This compound ED₅₀ (Inhibition of Histamine-stimulated Gastric Acid Secretion) Heidenhain Pouch Dogs0.3 mg/kg (per os)[1][2][3]
This compound ED₅₀ (Inhibition of Pentagastrin-stimulated Gastric Acid Secretion) Heidenhain Pouch Dogs1.0 mg/kg (per os)[1][2][3]
This compound ED₅₀ (Inhibition of Ethanol-induced Gastric Lesions) Rats12 mg/kg (per os)[1][2][3]
This compound ED₅₀ (Inhibition of Ethanol-induced Gastric Lesions) Rats6 mg/kg (subcutaneously)[1][2][3]

Signaling Pathways

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests a potential coupling to the Gq protein, which activates the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).

H2_Receptor_Signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway H2R Histamine H2 Receptor Gs Gs H2R->Gs Gq Gq H2R->Gq AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Histamine Histamine Histamine->H2R CP66948 This compound CP66948->H2R

Histamine H2 Receptor Signaling Pathways

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H2 receptor.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from cells expressing H2R) incubation 2. Incubation - Membranes - [³H]-Tiotidine (Radioligand) - this compound (or other unlabeled ligand) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid filtration) incubation->separation quantification 4. Quantification of Bound Radioactivity (Liquid scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC₅₀ - Calculate Ki quantification->analysis

Radioligand Binding Assay Workflow

Materials:

  • Membrane preparation from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).

  • Radioligand: [³H]-Tiotidine.

  • This compound and other reference H2 antagonists (e.g., cimetidine, ranitidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay components in the following order:

    • Assay buffer.

    • Increasing concentrations of this compound or other unlabeled ligands.

    • A fixed concentration of [³H]-Tiotidine.

    • Membrane preparation.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-Tiotidine against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This protocol measures the ability of this compound to antagonize histamine-induced cAMP production in cells expressing the H2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human histamine H2 receptor.

  • Histamine.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the H2 receptor-expressing cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

  • Stimulation: Add a fixed concentration of histamine (typically the EC₈₀) to stimulate cAMP production and incubate for a further specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the concentration of this compound. Determine the IC₅₀ value for the inhibition of histamine-stimulated cAMP production.

In Vivo Assays

1. Pylorus Ligation Model in Rats

This model is used to evaluate the antisecretory activity of this compound by measuring the accumulation of gastric acid.

Materials:

  • Wistar or Sprague-Dawley rats (fasted for 24-48 hours with free access to water).

  • This compound.

  • Vehicle control.

  • Anesthetic (e.g., ether, isoflurane).

  • Surgical instruments.

  • pH meter and titration equipment.

Procedure:

  • Animal Preparation: Anesthetize the fasted rats.

  • Surgical Procedure: Make a midline abdominal incision to expose the stomach. Ligate the pylorus at the junction of the stomach and the duodenum.

  • Drug Administration: Administer this compound or vehicle intraduodenally.

  • Recovery: Suture the abdominal wall and allow the animals to recover for a set period (e.g., 4 hours).

  • Sample Collection: Euthanize the rats and collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice, determine its pH, and titrate with 0.01 N NaOH to determine the total acid output.

  • Data Analysis: Compare the gastric volume and total acid output between the this compound-treated group and the vehicle control group to determine the percentage of inhibition.

2. Heidenhain Pouch Dog Model

This is a chronic model for studying gastric acid secretion in conscious animals. A portion of the fundus of the stomach is surgically isolated to form a pouch that is vagally denervated but retains its blood supply.

Principle of the Model: The Heidenhain pouch allows for the collection of pure gastric juice, uncontaminated by food or saliva. Since the pouch is vagally denervated, it is particularly sensitive to hormonal and paracrine stimuli of acid secretion, such as gastrin and histamine.

Experimental Procedure Outline:

  • Animal Preparation: Surgically prepare dogs with a chronic Heidenhain pouch. Allow for a recovery period of several weeks.

  • Fasting: Fast the dogs for 18-24 hours before the experiment, with free access to water.

  • Baseline Secretion: Collect gastric juice from the pouch to establish a baseline secretory rate.

  • Stimulation: Infuse a secretagogue, such as histamine or pentagastrin, intravenously at a constant rate to induce a stable plateau of acid secretion.

  • Drug Administration: Administer this compound orally or intravenously.

  • Sample Collection: Continue to collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes).

  • Analysis: Measure the volume and titrate the acidity of each sample to determine the acid output.

  • Data Analysis: Plot the acid output over time and calculate the percentage of inhibition of stimulated acid secretion following the administration of this compound.

Conclusion

This compound is a potent H2 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of gastric acid secretion. The protocols outlined in this document provide a framework for researchers to further investigate the pharmacology of the histamine H2 receptor and to evaluate the therapeutic potential of novel H2 receptor antagonists. The dual signaling capabilities of the H2 receptor present an interesting avenue for future research, and this compound can serve as a valuable tool in these investigations.

References

Application Notes and Protocols: Investigating the Synergistic Potential of CP-66948 in Combination with Other Gastroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66948 is a potent histamine H2-receptor antagonist characterized by both its robust gastric antisecretory activity and its inherent mucosal protective properties.[1][2] While the efficacy of this compound as a standalone agent has been established, the exploration of its synergistic potential when combined with other classes of gastroprotective agents remains a promising area of research. This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other gastroprotective agents, such as proton pump inhibitors (PPIs) and sucralfate. Although direct studies on this compound in combination therapies are limited, the principles and protocols outlined here are based on established research with analogous H2-receptor antagonists and provide a framework for future investigations.

Potential Combination Therapies and Rationale

Combining this compound with other gastroprotective agents could offer a multi-pronged approach to treating acid-related disorders, potentially leading to enhanced efficacy, reduced dosages, and a lower incidence of adverse effects.

  • This compound and Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, are potent inhibitors of the gastric H+/K+-ATPase (the proton pump), the final step in gastric acid secretion. While PPIs are highly effective, they may not provide complete 24-hour acid control, leading to nocturnal acid breakthrough. The addition of an H2-receptor antagonist like this compound could provide more comprehensive acid suppression by blocking a different pathway of acid stimulation. Studies combining other H2-receptor antagonists with PPIs have demonstrated enhanced gastric acid control.[1][2][3]

  • This compound and Sucralfate: Sucralfate is a mucosal protective agent that forms a physical barrier over ulcer craters and the gastric mucosa.[4][5] Its mechanism is independent of gastric acid suppression. Combining the antisecretory and mucosal protective effects of this compound with the barrier-forming properties of sucralfate could provide a comprehensive approach to ulcer healing and prevention.

Data Presentation: Efficacy of Combination Therapy (H2-Receptor Antagonist and PPI)

The following tables summarize quantitative data from a representative study investigating the concomitant administration of an H2-receptor antagonist (ranitidine) and a proton pump inhibitor (omeprazole). These data illustrate the potential synergistic effects that could be investigated for a combination involving this compound.

Table 1: Gastric pH Control with Combination Therapy vs. Monotherapy [1][2]

Treatment GroupMedian Time Gastric pH > 4 (minutes)Median Gastric pHMedian Percentage of Time Gastric pH > 4
Ranitidine (300 mg)134.12.3127.94%
Omeprazole (40 mg)356.74.8874.31%
Ranitidine (300 mg) + Omeprazole (40 mg)410.55.9285.52%

Table 2: Comparative Efficacy of this compound and Other H2-Receptor Antagonists [1][2]

CompoundReceptor Affinity (vs. Cimetidine)Receptor Affinity (vs. Ranitidine)
This compound15 times greater7 times greater

Experimental Protocols

Protocol 1: In Vivo Evaluation of Gastric Acid Secretion in a Combination Therapy Model

This protocol is adapted from studies on H2-receptor antagonists and PPIs and can be applied to investigate the combination of this compound and a PPI.

Objective: To determine the effect of co-administering this compound and a proton pump inhibitor (e.g., omeprazole) on gastric acid secretion in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Omeprazole

  • Vehicle (e.g., 10% Tween 20)

  • Urethane (for anesthesia)

  • Saline solution

  • pH meter and microelectrode

  • Surgical instruments for pylorus ligation

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Drug Administration:

    • Divide the rats into four groups:

      • Group 1 (Control): Administer vehicle orally.

      • Group 2 (this compound): Administer this compound orally at a predetermined dose.

      • Group 3 (PPI): Administer omeprazole orally at a predetermined dose.

      • Group 4 (Combination): Administer both this compound and omeprazole orally at their respective doses.

  • Pylorus Ligation: One hour after drug administration, anesthetize the rats with urethane. Perform a midline abdominal incision and ligate the pylorus.

  • Gastric Juice Collection: Four hours after pylorus ligation, sacrifice the animals by cervical dislocation. Collect the gastric contents from the stomach.

  • Analysis:

    • Centrifuge the gastric juice to remove any solid debris.

    • Measure the volume of the gastric juice.

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.

Protocol 2: Evaluation of Gastroprotective Effects Against Ethanol-Induced Gastric Lesions

This protocol can be used to assess the synergistic mucosal protective effects of this compound in combination with an agent like sucralfate.

Objective: To evaluate the gastroprotective efficacy of this compound and sucralfate in preventing ethanol-induced gastric mucosal injury in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Sucralfate

  • Vehicle (e.g., 1% methylcellulose)

  • Absolute ethanol

  • Formalin solution

  • Dissecting microscope or image analysis software

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Drug Administration:

    • Divide the rats into four groups:

      • Group 1 (Control): Administer vehicle orally.

      • Group 2 (this compound): Administer this compound orally.

      • Group 3 (Sucralfate): Administer sucralfate orally.

      • Group 4 (Combination): Administer both this compound and sucralfate orally.

  • Induction of Gastric Lesions: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat.

  • Macroscopic Evaluation: One hour after ethanol administration, sacrifice the rats. Open the stomachs along the greater curvature and gently rinse with saline.

  • Lesion Scoring:

    • Examine the gastric mucosa for hemorrhagic lesions.

    • Measure the area of the lesions (in mm²) using a dissecting microscope or image analysis software.

    • Calculate the ulcer index for each group.

  • Histological Evaluation (Optional):

    • Fix gastric tissue samples in 10% formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine for epithelial cell damage, edema, and inflammatory cell infiltration.

Visualizations

Signaling Pathways

Gastroprotective Signaling Pathways cluster_0 Parietal Cell cluster_1 Mucosal Epithelial Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Stimulates CP66948 This compound CP66948->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes PPI Proton Pump Inhibitor (PPI) PPI->ProtonPump Inhibits Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Uptake Sucralfate Sucralfate MucosalBarrier Protective Mucosal Barrier Sucralfate->MucosalBarrier Forms physical barrier Ulcer Ulcer Crater MucosalBarrier->Ulcer Protects Experimental Workflow for Combination Gastroprotection Study start Start: Fasted Rats drug_admin Drug Administration (Vehicle, this compound, Agent B, Combination) start->drug_admin induction Induction of Gastric Injury (e.g., Ethanol Administration) drug_admin->induction sacrifice Sacrifice and Stomach Excision induction->sacrifice analysis Analysis sacrifice->analysis macro Macroscopic Lesion Analysis (Ulcer Index) analysis->macro histo Histological Examination analysis->histo biochem Biochemical Assays (e.g., Acid Output) analysis->biochem end End: Data Interpretation macro->end histo->end biochem->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CP-66948 Antisecretory Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results with the antisecretory agent CP-66948. This guide is formatted in a question-and-answer style to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a histamine H2-receptor antagonist.[1] Its primary mechanism of action is to block the binding of histamine to H2 receptors on gastric parietal cells. This action inhibits the downstream signaling cascade that leads to the secretion of gastric acid.[1]

Q2: How potent is this compound expected to be?

A2: this compound has a higher affinity for the guinea pig atrial histamine H2-receptor compared to other well-known antagonists. It is reported to be 15 times more potent than cimetidine and seven times more potent than ranitidine in this assay.[1]

Troubleshooting Guide: Lack of Expected Antisecretory Activity

If this compound is not demonstrating the expected antisecretory activity in your experiments, consider the following potential issues and troubleshooting steps.

Experimental Setup and Reagents

Q3: My in vitro assay using isolated parietal cells shows no inhibition of acid secretion with this compound. What could be the problem?

A3: Several factors could contribute to this observation. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Steps
Cell Viability and Receptor Expression - Confirm parietal cell viability using a standard assay (e.g., trypan blue exclusion). - Verify the expression and functionality of H2 receptors on your isolated parietal cells. This can be done using a positive control H2 antagonist (e.g., ranitidine or cimetidine).
Histamine Stimulation - Ensure that the histamine concentration used to stimulate acid secretion is appropriate. An excessively high concentration may overcome the competitive antagonism of this compound. - Prepare fresh histamine solutions for each experiment.
Compound Integrity and Concentration - Verify the purity and integrity of your this compound stock. - Confirm the final concentration of this compound in your assay. Perform serial dilutions carefully. - Ensure the vehicle used to dissolve this compound is not interfering with the assay.
Assay Conditions - Check the pH and buffer composition of your assay medium. - Ensure the incubation time is sufficient for this compound to interact with the H2 receptors.

Q4: In my in vivo animal model, this compound is not reducing gastric acid secretion as expected. What should I investigate?

A4: In vivo experiments introduce additional complexities. The following table outlines potential areas to troubleshoot.

Potential Cause Troubleshooting Steps
Pharmacokinetics and Bioavailability - The route of administration (e.g., oral, intravenous) may not be optimal for this compound in your animal model. Published studies have used intraduodenal and oral administration in rats and dogs, respectively.[1] - Investigate the bioavailability and metabolism of this compound in your specific animal model. The compound may be rapidly metabolized or poorly absorbed.
Dose Selection - The dose of this compound may be insufficient. Refer to published ED50 values (e.g., 2 mg/kg intraduodenally in pylorus-ligated rats and 0.3 mg/kg orally in histamine-stimulated dogs) as a starting point.[1] - Perform a dose-response study to determine the optimal effective dose in your model.
Animal Model and Stimulation Method - The method used to stimulate gastric acid secretion (e.g., histamine, pentagastrin) can influence the outcome. This compound is a specific H2 antagonist and may be less effective against stimulants that act through other pathways. - Ensure the health and physiological status of the animals are appropriate for the study.

Experimental Protocols

Key Experiment: In Vitro Histamine-Stimulated Acid Secretion in Isolated Parietal Cells

This protocol provides a general framework for assessing the antisecretory activity of this compound.

  • Isolation of Parietal Cells: Isolate parietal cells from the gastric mucosa of a suitable animal model (e.g., rabbit, rat) using established enzymatic digestion and centrifugation techniques.

  • Cell Culture and Stimulation:

    • Culture the isolated parietal cells in an appropriate medium.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.

    • Stimulate acid secretion by adding a predetermined concentration of histamine.

  • Measurement of Acid Secretion: Quantify acid secretion using a suitable method, such as the accumulation of a weak base (e.g., [14C]-aminopyrine) or by measuring changes in extracellular pH.

  • Data Analysis: Calculate the inhibition of histamine-stimulated acid secretion for each concentration of this compound and determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts related to the troubleshooting of this compound experiments.

G cluster_pathway Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid CP66948 This compound CP66948->H2R Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the point of inhibition by this compound.

G Start This compound Not Showing Expected Activity CheckAssay In Vitro or In Vivo? Start->CheckAssay InVitro In Vitro Troubleshooting CheckAssay->InVitro In Vitro InVivo In Vivo Troubleshooting CheckAssay->InVivo In Vivo CheckCells Check Cell Viability & H2R Function InVitro->CheckCells CheckStimulation Verify Histamine Concentration InVitro->CheckStimulation CheckCompound Confirm Compound Integrity & Conc. InVitro->CheckCompound CheckPK Investigate PK/ Bioavailability InVivo->CheckPK CheckDose Perform Dose- Response Study InVivo->CheckDose CheckModel Evaluate Animal Model & Stimulant InVivo->CheckModel

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing CP-66948 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel Janus kinase (JAK) inhibitor, CP-66948. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 3 (JAK3). The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the cell nucleus, playing a key role in immunity, cell proliferation, and differentiation.[1][2][3] By selectively inhibiting JAK3, this compound primarily disrupts the signaling of cytokines that utilize the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] This makes it a promising candidate for the treatment of autoimmune diseases and organ transplant rejection.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro cell-based assays, we recommend a starting concentration range of 1 nM to 1 µM. The optimal concentration will depend on the specific cell type, the cytokine stimulus used, and the experimental endpoint. Based on our internal validation, a concentration of 100 nM is often sufficient to achieve significant inhibition of STAT5 phosphorylation in primary T-cells stimulated with IL-2.

Q3: How should I prepare and store this compound for experimental use?

A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO).[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[4] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: My in vitro IC50 value is higher than what is reported in the datasheet. What could be the cause?

A4: Discrepancies in IC50 values can arise from several factors:

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in your assay. Biochemical assays with lower ATP concentrations will yield lower IC50 values than cell-based assays where intracellular ATP levels are in the millimolar range.[5]

  • Cell Type and Passage Number: Different cell lines can have varying levels of JAK3 expression and signaling activity. Using cells at a high passage number may also lead to altered responses.[5]

  • Protein Binding: The presence of serum in your culture medium can lead to protein binding, reducing the free concentration of this compound available to interact with its target.[5]

Q5: Can this compound be used in animal models? What is a recommended starting dose?

A5: Yes, this compound has been formulated for in vivo use. For a mouse model of rheumatoid arthritis, a starting dose of 10 mg/kg administered orally once daily has shown efficacy. However, the optimal dose will depend on the specific animal model, disease severity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in the chosen species. We recommend performing a dose-ranging study to determine the optimal therapeutic window for your model.

Troubleshooting Guides

Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays

  • Possible Cause: Poor cell permeability or active efflux of the compound.

    • Troubleshooting Step: Use cell lines with known expression levels of drug transporters or co-administer with a known efflux pump inhibitor as a control.

  • Possible Cause: Compound precipitation in aqueous media.

    • Troubleshooting Step: Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions from your DMSO stock for each experiment and ensure the final concentration is within the solubility limits.

  • Possible Cause: Inconsistent cytokine stimulation.

    • Troubleshooting Step: Ensure that the cytokine used for stimulation is of high quality and used at a consistent concentration and incubation time. Prepare fresh cytokine dilutions for each experiment.[4]

Issue 2: High Background Signal in Western Blots for Phospho-STAT

  • Possible Cause: Suboptimal antibody quality or concentration.

    • Troubleshooting Step: Titrate your primary antibody to determine the optimal concentration. Ensure the phospho-specific antibody has been validated for the species you are using.

  • Possible Cause: Phosphatase activity during cell lysis.

    • Troubleshooting Step: Always use ice-cold buffers for cell lysis and include a phosphatase inhibitor cocktail in your lysis buffer.[4]

  • Possible Cause: Inadequate blocking of the membrane.

    • Troubleshooting Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for at least one hour at room temperature to reduce non-specific antibody binding.[4]

Issue 3: Unexpected Toxicity or Off-Target Effects in Animal Models

  • Possible Cause: Inhibition of other JAK family members.

    • Troubleshooting Step: Although this compound is highly selective for JAK3, at higher concentrations, it may inhibit other JAK isoforms. Correlate any observed toxicity with the known physiological roles of other JAKs (e.g., JAK2 inhibition can be associated with hematological effects).[4]

  • Possible Cause: Unfavorable pharmacokinetic properties leading to high peak plasma concentrations.

    • Troubleshooting Step: Perform a full pharmacokinetic analysis to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. Consider adjusting the dosing regimen (e.g., more frequent, lower doses) to maintain therapeutic levels while avoiding toxic peaks.[6][7]

Quantitative Data and Experimental Protocols

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Assay Conditions
JAK3 2.1 Recombinant human enzyme, 1 mM ATP
JAK1258Recombinant human enzyme, 1 mM ATP
JAK21,840Recombinant human enzyme, 1 mM ATP
TYK2975Recombinant human enzyme, 1 mM ATP

Table 2: Cellular Activity of this compound in Human PBMCs

Assay EndpointStimulusIC50 (nM)
STAT5 PhosphorylationIL-2 (10 ng/mL)15.8
T-Cell ProliferationAnti-CD3/CD2825.3
Cytotoxicity (72h)->10,000

Table 3: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Arthritis Score (Day 21)Paw Swelling Reduction (%)
Vehicle-10.2 ± 1.50%
This compound 3 6.8 ± 1.1 33%
This compound 10 3.5 ± 0.8 66%
This compound 30 1.2 ± 0.5 88%
Experimental Protocols

Protocol 1: In Vitro JAK3 Kinase Assay

  • Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Enzyme and Substrate Addition: Add recombinant human JAK3 enzyme and a suitable substrate peptide to the wells of a 384-well plate.

  • Inhibitor Addition: Add the diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[8]

Protocol 2: Cellular STAT5 Phosphorylation Assay

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Inhibitor Pre-treatment: Seed the cells in a 96-well plate and pre-treat with varying concentrations of this compound (or DMSO vehicle control) for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-2 for 15 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with ice-cold methanol.

  • Staining: Stain the cells with a fluorescently labeled antibody against phosphorylated STAT5 (pSTAT5).

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of pSTAT5.

  • Data Analysis: Normalize the MFI values to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

Protocol 3: In Vivo Efficacy in a Mouse Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis: Immunize DBA/1 mice with bovine type II collagen emulsified in Complete Freund's Adjuvant. Administer a booster immunization 21 days later.

  • Treatment: Once arthritis is established (mean arthritis score > 4), randomize the mice into treatment groups. Administer this compound or vehicle orally once daily for 14 days.

  • Efficacy Assessment: Monitor the mice daily for clinical signs of arthritis using a scoring system (0-4 for each paw). Measure paw swelling using a digital caliper every other day.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect blood samples to measure cytokine levels and isolate splenocytes to assess ex vivo STAT phosphorylation.

  • Histopathology: Collect joint tissues for histological analysis to evaluate inflammation, pannus formation, and bone erosion.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Recruitment JAK3_active JAK3 (Active) P JAK3_inactive->JAK3_active 3. Activation (Phosphorylation) STAT5_inactive STAT5 JAK3_active->STAT5_inactive 4. STAT5 Phosphorylation STAT5_active STAT5-P STAT5_inactive->STAT5_active STAT5_dimer STAT5-P Dimer STAT5_active->STAT5_dimer 5. Dimerization DNA DNA STAT5_dimer->DNA 6. Nuclear Translocation CP66948 This compound CP66948->JAK3_active Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. Transcription Regulation

Caption: JAK3-STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Evaluation cluster_decision Decision Point A Biochemical Assay (IC50 vs. JAK Panel) B Cell-Based Assay (pSTAT Inhibition) A->B Confirm Cellular Activity C Selectivity & Potency Determination B->C Establish Therapeutic Window D Pharmacokinetic (PK) Study in Mice C->D Assess Drug Exposure E Dose-Ranging Efficacy Study (CIA Model) D->E Evaluate In Vivo Efficacy F PK/PD Correlation Analysis E->F Link Exposure to Effect G Optimal Dose Identified? F->G G->E No, Refine Dose G->F Yes, Proceed

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Tree Start Unexpected Result (e.g., Low Efficacy) CheckCompound Check Compound Integrity (Solubility, Stability) Start->CheckCompound CheckAssay Review Assay Parameters (Cells, Reagents) CheckCompound->CheckAssay Compound OK SolubilityIssue Action: Prepare Fresh Stock, Check Final Concentration CheckCompound->SolubilityIssue Issue Found CheckMechanism Investigate Biological Mechanism (Off-target, Resistance) CheckAssay->CheckMechanism Assay OK ReagentIssue Action: Validate Reagents, Use Positive Controls CheckAssay->ReagentIssue Issue Found OffTarget Action: Profile Against Wider Kinase Panel CheckMechanism->OffTarget Issue Found Resolved Problem Resolved SolubilityIssue->Resolved ReagentIssue->Resolved OffTarget->Resolved

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Overcoming Solubility Challenges with Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with experimental compounds, using CP-66948 as a representative example of a molecule that may present such challenges. Our aim is to provide practical solutions and detailed protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is listed as having poor aqueous solubility. What is the best initial approach to dissolve it for in vitro assays?

A1: For compounds with low aqueous solubility, the recommended starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for many nonpolar compounds and its general compatibility with cell culture systems at low final concentrations.

Q2: I've successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What causes this and how can I prevent it?

A2: This common phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the concentration of the organic solvent is significantly decreased in the aqueous medium. To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically well below 1%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.[2]

  • Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

Q3: Besides DMSO, what are other potential solvents I can try if my compound remains insoluble or if DMSO is incompatible with my experiment?

A3: Other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent is highly dependent on the compound's specific chemical structure and the tolerance of your experimental system.[1] It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.

Q4: Can I use pH modification to improve the solubility of my compound?

A4: Yes, if your compound has ionizable groups, adjusting the pH of the solution can significantly improve its solubility.[1] For acidic compounds, increasing the pH can increase solubility, while for basic compounds, decreasing the pH may be effective. It is essential to determine the pKa of your compound and to ensure the final pH is compatible with your experimental system.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon dilution into aqueous buffer. The compound is "crashing out" due to poor solubility in the final solvent composition.1. Lower the final concentration of the compound.2. Decrease the final percentage of the organic solvent by making a more concentrated stock.3. Use a co-solvent system (e.g., DMSO/ethanol).4. Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing.
Precipitation occurs over time in the final assay medium. The compound is supersaturated and not thermodynamically stable in the aqueous environment.1. Consider using solubility-enhancing excipients like surfactants (e.g., Tween-20, Triton X-100 for enzyme assays) or cyclodextrins to form more stable formulations.[3]2. For cell-based assays, ensure the final concentration is below the limit of solubility in the media.
High background signal or artifacts in the assay. The compound may be aggregating, leading to non-specific interactions or light scattering.1. Visually inspect the solution for any turbidity.2. Use dynamic light scattering (DLS) to detect the presence of aggregates.3. If aggregation is confirmed, reformulation with anti-aggregation agents or surfactants is recommended.
Inconsistent results between experiments. Variability in stock solution preparation or dilution.1. Standardize the protocol for preparing and diluting the compound.2. Ensure the stock solution is fully dissolved and homogenous before each use.3. Prepare fresh dilutions for each experiment from a frozen stock aliquot.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Determine the appropriate solvent: Start with DMSO. If solubility is still an issue, consider DMF, ethanol, or methanol.

  • Weigh the compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Add the solvent: Add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilize the compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes.

  • Gentle warming (optional): If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]

  • Visual inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of a DMSO Stock Solution into an Aqueous Medium
  • Pre-warm the aqueous medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • Prepare for mixing: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue mixing: Continue to mix for an additional 30 seconds.

  • Final concentration: Ensure the final concentration of DMSO is at a non-toxic level for your experimental system (typically <0.5%).

  • Use immediately: Use the freshly prepared solution in your assay immediately to minimize the risk of precipitation over time.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents (Template)

Solvent Temperature (°C) Maximum Solubility (mg/mL) Observations
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
DMF25
1:10 DMF:PBS25As suggested by general guidance for poorly soluble compounds.[4]

Table 2: Common Co-solvents for In Vitro Experiments

Co-solvent Typical Starting Concentration Maximum Recommended Concentration (for cell-based assays) Notes
Dimethyl Sulfoxide (DMSO)0.1% (v/v)< 1% (v/v)Widely used, but can be toxic to cells at higher concentrations.[1]
Ethanol0.5% (v/v)< 1% (v/v)Can cause protein precipitation at higher concentrations.[1]
Methanol0.5% (v/v)< 1% (v/v)Can be toxic; use with caution in cell-based assays.[1]
Dimethylformamide (DMF)0.1% (v/v)< 0.5% (v/v)Use with caution due to potential toxicity.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation Weigh_Compound Weigh Compound Add_Solvent Add Organic Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Solubilize Vortex / Sonicate Add_Solvent->Solubilize Store_Stock Store Aliquots at -80°C Solubilize->Store_Stock Prewarm_Medium Pre-warm Aqueous Medium (37°C) Store_Stock->Prewarm_Medium Use one aliquot Add_Stock Add Stock Dropwise while Vortexing Prewarm_Medium->Add_Stock Final_Solution Use Immediately in Assay Add_Stock->Final_Solution

Caption: Experimental workflow for preparing and diluting a poorly soluble compound.

troubleshooting_workflow Start Compound Precipitates in Aqueous Medium Check_Concentration Is final concentration too high? Start->Check_Concentration Lower_Concentration Lower final concentration Check_Concentration->Lower_Concentration Yes Check_Solvent_Conc Is organic solvent % too high? Check_Concentration->Check_Solvent_Conc No End Solubility Issue Resolved Lower_Concentration->End Use_Cosolvent Try a co-solvent system (e.g., DMSO/Ethanol) Check_Solvent_Conc->Use_Cosolvent Yes Modify_pH Consider pH modification (if compound is ionizable) Check_Solvent_Conc->Modify_pH No Use_Cosolvent->End Use_Excipients Use solubility enhancers (e.g., surfactants, cyclodextrins) Modify_pH->Use_Excipients Use_Excipients->End

Caption: Decision tree for troubleshooting compound precipitation.

References

Potential off-target effects of CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is currently no publicly available scientific literature or clinical data specifically identifying a compound designated as "CP-66948." Therefore, a detailed analysis of its potential off-target effects, mechanism of action, or specific experimental protocols cannot be provided at this time.

The following content is a generalized framework for a technical support center, designed to guide researchers in assessing the potential off-target effects of a novel small molecule inhibitor. This information is based on standard practices in pharmacology and drug development and should be adapted to the specific characteristics of the compound under investigation once such information becomes available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects refer to the unintended interactions of a drug or compound with molecular targets other than the primary one for which it was designed. These interactions can lead to unforeseen biological consequences, ranging from minor side effects to significant toxicity. For researchers, understanding off-target effects is critical for interpreting experimental results accurately and for the preclinical safety assessment of a potential therapeutic agent.

Q2: How can I begin to assess the potential off-target profile of a new compound like this compound?

A2: A tiered approach is recommended. Initially, in silico (computational) methods can be employed to predict potential off-target interactions based on the chemical structure of the compound. This is typically followed by in vitro screening against a panel of known off-target proteins, such as kinases, GPCRs, and ion channels. Finally, cell-based assays and in vivo studies can be used to confirm and characterize any identified off-target activities.

Q3: What are some common experimental techniques to identify off-target effects?

A3: A variety of techniques can be utilized, including but not limited to:

  • Kinase Profiling: Screening the compound against a large panel of kinases to identify unintended inhibition or activation.

  • Receptor Binding Assays: Assessing the ability of the compound to bind to a wide range of receptors.

  • Cellular Thermal Shift Assay (CETSA): Detecting direct binding of the compound to proteins in a cellular context.

  • Phenotypic Screening: Observing the effects of the compound on various cellular phenotypes to uncover unexpected biological activities.

  • Proteomics and Transcriptomics: Analyzing changes in protein and gene expression profiles following compound treatment to identify affected pathways.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based viability assays.

  • Possible Cause: The observed cell death may be due to an off-target effect rather than inhibition of the intended target.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Use a secondary, structurally distinct inhibitor of the same target to see if it recapitulates the phenotype.

    • Rescue Experiment: If possible, overexpress a resistant mutant of the intended target to see if it rescues the viability phenotype.

    • Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects often occur at higher concentrations.

    • Control Cell Lines: Test the compound in cell lines that do not express the intended target.

Issue 2: Unexpected phenotype observed that does not align with the known function of the intended target.

  • Possible Cause: The compound may be modulating a secondary, unknown target or pathway.

  • Troubleshooting Steps:

    • Literature Review: Search for similar phenotypes induced by other small molecules and identify their targets.

    • Broad-Spectrum Profiling: Submit the compound for broad-spectrum off-target screening (e.g., a commercial service that tests against hundreds of targets).

    • Pathway Analysis: Use 'omics' data (proteomics, transcriptomics) to identify signaling pathways that are significantly altered by the compound.

Experimental Protocols

Protocol 1: General Kinase Profiling Assay

This protocol provides a generalized workflow for assessing the selectivity of a compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). From this, create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.

  • Assay Execution (Example using a luminescence-based assay):

    • In a multi-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the test compound at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add a reagent that measures the amount of remaining ATP (luminescence is inversely proportional to kinase activity).

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC₅₀ (half-maximal inhibitory concentration) for any kinases that are significantly inhibited.

Data Presentation:

Summarize the results in a table for clear comparison.

Kinase TargetIC₅₀ (nM)Percent Inhibition at 1 µM
Primary Target [Insert Value] [Insert Value]
Off-Target 1[Insert Value][Insert Value]
Off-Target 2[Insert Value][Insert Value]
Off-Target 3[Insert Value][Insert Value]

Visualizations

Below are generalized diagrams representing common workflows and concepts in off-target effect analysis.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_confirmation Confirmation compound Compound Structure prediction Off-Target Prediction compound->prediction Structural Analysis profiling Broad Panel Screening (e.g., Kinases, GPCRs) prediction->profiling Prioritize Targets binding Direct Binding Assays (e.g., SPR, CETSA) profiling->binding Confirm Hits phenotypic Phenotypic Screening binding->phenotypic Functional Relevance pathway Pathway Analysis ('Omics) phenotypic->pathway validation Target Validation & In Vivo Studies pathway->validation

Caption: A generalized workflow for identifying and validating off-target effects.

signaling_pathway_off_target cluster_intended Intended Pathway cluster_off_target Off-Target Pathway A Primary Target B Downstream Effector 1 A->B C Cellular Response 1 (Therapeutic Effect) B->C X Off-Target Protein Y Downstream Effector 2 X->Y Z Cellular Response 2 (Side Effect) Y->Z inhibitor This compound inhibitor->A Inhibition (Intended) inhibitor->X Inhibition (Unintended)

Technical Support Center: Interpreting Unexpected Results in CP-690,550 (Tofacitinib) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-690,550 (tofacitinib). As a Janus kinase (JAK) inhibitor, tofacitinib's effects can be complex and sometimes unexpected. This resource aims to help you interpret anomalous results in your experiments.

Note on Nomenclature: Initial searches for "CP-66948" did not yield relevant results. This document pertains to the well-researched JAK inhibitor CP-690,550 , also known as tofacitinib.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT, CCK-8) shows decreased viability at concentrations where I expect only JAK inhibition. Is this expected?

A1: While tofacitinib is not generally considered cytotoxic at typical working concentrations, some studies have observed effects on cell proliferation and viability that can be context-dependent.[1][2][3]

  • Check your cell type: Different cell lines may have varying sensitivity. For instance, in SW982 synovial cells, viability remained high (86-100%) at tested concentrations, whereas in other contexts, high concentrations might impact proliferation, especially in cells highly dependent on JAK/STAT signaling for survival.[1][4]

  • Consider off-target effects: Although tofacitinib is selective for JAKs, at higher concentrations, off-target effects on other kinases could contribute to reduced viability.

  • Rule out experimental artifacts: Ensure proper dissolution of tofacitinib and accurate concentration calculations. Contamination of cell cultures can also lead to unexpected cell death.

Q2: I'm seeing an increase in the expression of a specific cytokine in my tofacitinib-treated cells, which is contrary to its immunosuppressive function. Why might this be happening?

A2: This is a known paradoxical effect under specific conditions. Tofacitinib's impact on T-cell differentiation is complex.

  • Th17 Differentiation Context: While tofacitinib generally inhibits the differentiation of pro-inflammatory Th1 and Th17 cells, it has been shown to enhance the production of IL-17A when naïve T-cells are differentiated in the presence of TGF-β and IL-6.[1] In contrast, it blocks IL-17A, IL-17F, and IL-22 production when differentiation is driven by IL-6 and IL-23.[1][2]

  • Investigate your culture conditions: The specific cytokine cocktail used to differentiate or stimulate your cells is critical. The presence of TGF-β is a key factor in this paradoxical IL-17A enhancement.

Q3: I expected a broad suppression of all STAT phosphorylation, but I'm seeing differential inhibition. Is this normal?

A3: Yes, this is an expected outcome. Tofacitinib has a specific selectivity profile for different JAKs, which in turn affects different STAT pathways to varying degrees.

  • JAK Selectivity: Tofacitinib has the highest potency against JAK3, followed by JAK1, and then JAK2.[5]

  • Cytokine-Specific Signaling: The magnitude of STAT phosphorylation inhibition depends on the cytokine and cell type. For example, the strongest inhibition is often seen with cytokines that signal through the common-γ-chain receptor (using JAK1/JAK3), such as IL-2, IL-4, and IL-15.[6][7] In contrast, signaling through pathways that are more JAK2-dependent might be less potently inhibited. IL-10-induced STAT3 phosphorylation in monocytes, for instance, shows lower inhibition.[7][8]

Q4: My in vivo animal model treated with tofacitinib is showing unexpected hematological changes, like anemia or neutropenia. What could be the cause?

A4: These findings are consistent with observations from clinical trials and preclinical studies.

  • Mechanism of Action: JAK2 is crucial for signaling from the erythropoietin (EPO) and thrombopoietin (TPO) receptors, which are vital for red blood cell and platelet production, respectively. Although tofacitinib is more selective for JAK1/3, its inhibition of JAK2 can lead to hematological side effects.[9]

  • Dose-Dependency: These effects are often dose-dependent. In clinical studies, higher doses were associated with a decrease in hemoglobin and sometimes neutropenia.[10][11]

  • Unexpected Thrombocytosis: Paradoxically, mild thrombocytosis (an increase in platelets) has been observed in some studies with JAK inhibitors. This may be due to complex feedback mechanisms in hematopoiesis.[12]

Troubleshooting Guide

Issue 1: Inconsistent Inhibition of T-Cell Proliferation/Activation
Symptom Possible Cause Troubleshooting Step
Variable inhibition of proliferation between experiments. Cell stimulation method is inconsistent.Standardize the concentration and source of stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens). Ensure consistent timing of stimulation and drug addition.
Tofacitinib is degrading.Prepare fresh stock solutions of tofacitinib in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.
No inhibition of proliferation observed. Tofacitinib concentration is too low.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions.[4]
The primary proliferation driver in your system is not JAK/STAT dependent.Verify that the cytokines or growth factors in your media signal through a tofacitinib-sensitive JAK pathway.
Increased T-cell senescence markers (e.g., p16, p21). This may be an on-target effect.Tofacitinib has been shown to impair T-cell activation and proliferation while triggering senescence pathways, particularly in memory T-cells. This is a potential mechanism of its therapeutic action and a valid, though perhaps unexpected, finding.[10][13]
Issue 2: Unexpected Cytokine Profile Post-Treatment
Symptom Possible Cause Troubleshooting Step
Increase in IL-17A production. Presence of TGF-β in the culture medium.As noted in the FAQ, tofacitinib can enhance IL-17A production in the presence of TGF-β and IL-6.[1][2] Analyze your media components and consider experiments with and without TGF-β to confirm this effect.
Incomplete suppression of IFN-γ. Tofacitinib concentration is suboptimal for complete inhibition of the Th1 pathway.While tofacitinib inhibits Th1 polarization during initial T-cell priming, it may not impact the differentiation of already antigen-experienced T-cells.[4][14] Consider the activation state of your T-cells.
The effect is cell-type specific.Tofacitinib's effect can vary between different immune cells (e.g., T-cells, monocytes, NK cells).[5][15] Ensure you are analyzing a pure cell population.

Data Summary Tables

Table 1: In Vitro Inhibitory Concentrations (IC50) of Tofacitinib

Target/Process Cell Type / Assay IC50 Value Reference
JAK1 Kinase Assay112 nM[5]
JAK2 Kinase Assay20 nM[5]
JAK3 Kinase Assay1 nM[5]
IL-2 induced T-cell proliferation Human T-cell blasts11 nM[5]
IL-15 induced CD69 expression Human T-cells48 nM[5]
IL-6 induced STAT1 phosphorylation Human T-cells23 nM[5]
IL-6 induced STAT3 phosphorylation Human T-cells77 nM[5]
Mixed Lymphocyte Reaction Human T-cells87 nM[5]

Table 2: Common Unexpected Clinical/In Vivo Findings

Finding Population Potential Mechanism Reference(s)
Increased risk of serious heart-related events and cancer Rheumatoid Arthritis patients (vs. TNF inhibitors)Mechanism not fully elucidated, may involve complex immune modulation.[7][14]
Increased risk of blood clots (thromboembolism) Rheumatoid Arthritis patients (higher doses)Off-target effects or complex interactions with inflammatory pathways.[14]
Decreased Hemoglobin / Anemia Renal allograft recipientsInhibition of JAK2-mediated erythropoietin signaling.[10]
Decreased Natural Killer (NK) cell counts Renal allograft recipients / Healthy volunteersInhibition of JAK/STAT pathways essential for NK cell survival and function (e.g., IL-15).[10][16]
Increased CD19+ B-lymphocytes Renal allograft recipientsAlteration of lymphocyte homeostasis due to JAK inhibition.[10]

Experimental Protocols

Protocol 1: In Vitro T-Cell Differentiation Assay
  • Cell Isolation: Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture naïve CD4+ T-cells in serum-free media.

  • Activation: Coat culture plates with anti-CD3 and anti-CD28 antibodies.

  • Treatment: Add varying concentrations of tofacitinib (CP-690,550) or vehicle control (e.g., DMSO) to the cultures.

  • Differentiation Conditions:

    • For Th17 (IL-23 dependent): Add IL-6 and IL-23 to the media.

    • For Th17 (TGF-β dependent): Add IL-6 and TGF-β1 to the media.

  • Incubation: Culture the cells for 4 days.

  • Restimulation: Restimulate the cells with PMA/ionomycin for 4-6 hours.

  • Analysis: Analyze the expression of IL-17A, IL-17F, and IL-22 using intracellular flow cytometry or ELISA of the supernatant.[1][2]

Protocol 2: JAK/STAT Phosphorylation Assay by Flow Cytometry
  • Cell Preparation: Isolate PBMCs or specific immune cell subsets.

  • Pre-incubation: Pre-incubate cells with desired concentrations of tofacitinib or vehicle for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) for 15-30 minutes at 37°C.

  • Fixation: Immediately fix the cells with a paraformaldehyde-based fixation buffer to preserve phosphorylation states.

  • Permeabilization: Permeabilize the cells with a methanol-based buffer to allow antibody entry.

  • Staining: Stain the cells with fluorescently-conjugated antibodies against specific phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and cell surface markers to identify cell populations.

  • Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within the cell population of interest.[7][8]

Mandatory Visualizations

JAK_STAT_Pathway_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT JAK2->STAT pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Gene Gene Transcription pSTAT->Gene 5. Nuclear Translocation Tofacitinib CP-690,550 (Tofacitinib) Tofacitinib->JAK1 High Inhibition Tofacitinib->JAK3 Highest Inhibition Tofacitinib->JAK2 Lower Inhibition

Caption: CP-690,550 (Tofacitinib) inhibits the JAK/STAT signaling pathway.

T_Cell_Differentiation_Workflow cluster_protocol T-Cell Differentiation Assay cluster_results Potential Unexpected Result Isolate 1. Isolate Naïve CD4+ T-Cells Activate 2. Activate with anti-CD3/CD28 Isolate->Activate Treat 3. Add Tofacitinib or Vehicle Activate->Treat Differentiate 4. Add Cytokine Cocktail (e.g., IL-6 + TGF-β) Treat->Differentiate Incubate 5. Incubate for 4 Days Differentiate->Incubate Unexpected Paradoxical Increase in IL-17A Production Differentiate->Unexpected if TGF-β is present Analyze 6. Analyze Cytokine Production (Flow/ELISA) Incubate->Analyze

Caption: Workflow for T-cell differentiation and a potential unexpected result.

Troubleshooting_Logic Start Unexpected Result: Decreased Cell Viability CheckConc Is Tofacitinib concentration high? Start->CheckConc CheckCell Is the cell line highly dependent on JAK/STAT? CheckConc->CheckCell No Res_OffTarget Potential Off-Target Effects or Cytotoxicity CheckConc->Res_OffTarget Yes CheckCulture Rule out contamination & solvent toxicity? CheckCell->CheckCulture No Res_OnTarget On-Target Anti-proliferative Effect is Likely CheckCell->Res_OnTarget Yes Res_Artifact Result is likely an Experimental Artifact CheckCulture->Res_Artifact No Res_OK Result is likely valid CheckCulture->Res_OK Yes

Caption: Troubleshooting logic for unexpected decreased cell viability.

References

CP-66948 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of CP-66948 in different experimental buffers. Given the limited publicly available stability data for this compound, this guide offers troubleshooting advice and frequently asked questions based on its chemical structure and general principles of small molecule stability in aqueous solutions.

This compound Chemical Properties

A summary of the known chemical properties of this compound is presented below. Understanding the chemical nature of this molecule is crucial for predicting its behavior in different buffer systems.

PropertyValue
IUPAC Name N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentylguanidine
Molecular Formula C₁₃H₂₀N₆S
Molecular Weight 292.4 g/mol
Chemical Class Guanidine derivative with imidazole and thiazole moieties
Structure (SMILES) CCCCCNC(=N)Nc1nc(cs1)-c2c[nH]c(C)n2

Troubleshooting Guide: this compound Stability Issues

This guide addresses common issues that researchers may encounter related to the stability of this compound in experimental buffers.

Problem: Precipitation or Cloudiness of this compound Solution

Possible Causes:

  • Low Solubility: The compound may have limited solubility in the chosen buffer, especially at higher concentrations.

  • pH-Dependent Solubility: The guanidinium group in this compound is basic and will be protonated at physiological pH. Changes in pH can affect its overall charge and solubility.

  • Buffer Interaction: Certain buffer components may interact with this compound, leading to the formation of insoluble salts.

Solutions:

  • Optimize pH: The imidazole and guanidine groups suggest that the solubility of this compound is likely pH-dependent. Experiment with a pH range to find the optimal solubility. Given the basic nature of the guanidinium group (pKa ~13.5), acidic to neutral buffers are generally preferred to maintain its protonated, more soluble form.

  • Decrease Concentration: If possible, work with lower concentrations of this compound.

  • Add a Co-solvent: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting into the aqueous experimental buffer. Be mindful of the final co-solvent concentration in your assay, as it may affect biological activity.

  • Buffer Selection: Test different buffer systems. Phosphate-buffered saline (PBS), TRIS, and HEPES are common starting points. Avoid buffers that may form precipitates with the compound.

Problem: Loss of Activity or Inconsistent Results Over Time

Possible Causes:

  • Hydrolysis: The guanidine group can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.

  • Oxidation: While less common for the core structure, other components in the buffer or exposure to air could promote oxidative degradation.

  • Adsorption to Surfaces: The compound may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration.

Solutions:

  • Prepare Fresh Solutions: The most reliable approach is to prepare this compound solutions fresh for each experiment.

  • Storage Conditions: If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Use of Low-Adsorption Tubes: For storing and diluting low-concentration solutions, consider using low-protein-binding microcentrifuge tubes.

  • Inclusion of Stabilizers: Depending on the experimental system, the inclusion of antioxidants (e.g., ascorbic acid, DTT) or chelating agents (e.g., EDTA) might be considered, but their compatibility with the assay must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for dissolving this compound?

A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. For aqueous experimental buffers, a good starting point would be a phosphate-buffered saline (PBS) at pH 7.4 or a HEPES buffer. The choice will ultimately depend on the specific requirements of your assay.

Q2: How should I store my stock solution of this compound?

A2: Stock solutions of this compound in an organic solvent like DMSO should be stored in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all small molecule solutions from light by using amber vials or wrapping containers in aluminum foil, especially for long-term storage.

Q4: Can I expect this compound to be stable in cell culture media?

A4: The stability of this compound in complex media like cell culture media is difficult to predict due to the presence of various components, including salts, amino acids, and proteins. It is advisable to add the compound to the media immediately before the experiment. For longer-term experiments, the stability should be empirically determined.

Experimental Protocols

As no specific experimental protocols detailing buffer compositions for this compound are publicly available, a general protocol for assessing compound stability is provided below.

Protocol: Preliminary Stability Assessment of this compound

Objective: To determine the short-term stability of this compound in a chosen experimental buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Experimental buffer of interest (e.g., PBS, TRIS, HEPES at a specific pH)

  • HPLC or LC-MS system

  • Low-adsorption microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final experimental concentration in the buffer of interest.

  • Immediately after preparation (T=0), take an aliquot and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC or LC-MS.

  • Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.

Visualizations

The following diagrams illustrate key concepts related to experimental design and troubleshooting for this compound stability.

G cluster_0 Troubleshooting Workflow for this compound Precipitation Start Start Precipitation_Observed Precipitation or Cloudiness Observed Start->Precipitation_Observed Check_Concentration Is the concentration high? Precipitation_Observed->Check_Concentration Lower_Concentration Lower the concentration Check_Concentration->Lower_Concentration Yes Check_pH Is the buffer pH optimal? Check_Concentration->Check_pH No Solution_Clear Solution is Clear Lower_Concentration->Solution_Clear Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Consider_Cosolvent Add a co-solvent (e.g., DMSO) to stock Check_pH->Consider_Cosolvent Yes Adjust_pH->Solution_Clear Change_Buffer Try a different buffer system Consider_Cosolvent->Change_Buffer Change_Buffer->Solution_Clear

Caption: Troubleshooting workflow for addressing precipitation issues with this compound solutions.

G cluster_1 Decision Logic for Handling this compound Solutions Experiment_Type Type of Experiment Short_Term Short-Term Assay (< 4 hours) Experiment_Type->Short_Term Long_Term Long-Term Assay (> 4 hours) Experiment_Type->Long_Term Prepare_Fresh Prepare solution fresh before use Short_Term->Prepare_Fresh Perform_Stability_Test Perform a preliminary stability test Long_Term->Perform_Stability_Test Use_Immediately Use immediately Prepare_Fresh->Use_Immediately Store_Aliquots Store aliquots at -80°C Proceed_with_Caution Proceed with caution, note potential degradation Store_Aliquots->Proceed_with_Caution Perform_Stability_Test->Store_Aliquots

Caption: Decision-making process for the preparation and use of this compound solutions in experiments.

Technical Support Center: Troubleshooting In Vivo Delivery of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a compound designated "CP-66948." The following technical support guide is a generalized resource for troubleshooting the in vivo delivery of a hypothetical small molecule inhibitor, hereafter referred to as "Compound-X." This guide is intended to provide a framework for researchers and drug development professionals to adapt to their specific compound and experimental context.

Troubleshooting Guides (Q&A)

This section addresses common problems encountered during the administration of small molecule inhibitors in animal models.

Issue 1: Unexpected Animal Toxicity or Adverse Events

  • Question: We observed significant weight loss, lethargy, and other adverse effects in our animal cohort after administering Compound-X, even at doses predicted to be safe. What could be the cause and how can we troubleshoot this?

  • Answer: Unexpected toxicity can arise from several factors. Here’s a systematic approach to identify the cause:

    • Vehicle Toxicity: The vehicle used to dissolve or suspend Compound-X might be causing the adverse effects.

      • Troubleshooting: Administer a vehicle-only control group of animals. If this group shows similar signs of toxicity, the vehicle is the likely culprit. Consider alternative, well-tolerated vehicles such as saline, PBS, or solutions containing low concentrations of solubilizing agents like Tween 80, DMSO, or cyclodextrins. Always research the maximum tolerated dose of any vehicle component in your chosen animal model.

    • Compound-Specific Toxicity: The toxicity may be an inherent property of Compound-X.

      • Troubleshooting: Conduct a dose-range finding study with a wider range of doses, including lower concentrations, to establish the maximum tolerated dose (MTD).[1] Consider that Cmax-related toxicity might be an issue, where a high peak concentration of the drug is causing the adverse effects.[1] In such cases, altering the route of administration (e.g., from a bolus intravenous injection to a slower infusion) or the formulation to slow down absorption might mitigate the toxicity without compromising overall exposure (AUC).[1]

    • Off-Target Effects: Compound-X might be interacting with unintended biological targets.

      • Troubleshooting: Perform in vitro profiling of Compound-X against a panel of common off-target proteins (e.g., kinases, GPCRs). If off-target activity is identified, this information can help explain the observed in vivo phenotype.

Issue 2: Lack of Efficacy or Inconsistent Results

  • Question: Our in vivo experiments with Compound-X are showing no significant effect on the target pathway, or the results are highly variable between animals. What steps should we take?

  • Answer: A lack of efficacy or high variability can be due to issues with compound delivery, metabolism, or the experimental model itself.

    • Poor Bioavailability: Compound-X may not be reaching the target tissue at a sufficient concentration.

      • Troubleshooting:

        • Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of Compound-X in plasma and, if possible, in the target tissue over time.[1][2][3] This will determine key parameters like Cmax, Tmax, half-life, and AUC.

        • Formulation Issues: The compound may be precipitating out of solution upon administration or have poor solubility. Re-evaluate the formulation for stability and solubility.

        • Route of Administration: The chosen route (e.g., oral) may not be optimal due to poor absorption or high first-pass metabolism. Consider alternative routes like intravenous (IV) or subcutaneous (SC) injection.[1]

    • Inadequate Target Engagement: The dose might be too low to effectively engage the target protein.

      • Troubleshooting:

        • Pharmacodynamic (PD) Biomarkers: Measure a downstream biomarker of your target's activity in the target tissue to confirm target engagement at the molecular level.

        • Dose-Response Study: Perform a dose-escalation study to determine if a higher dose can achieve the desired biological effect without inducing toxicity.

    • Experimental Variability:

      • Troubleshooting: Ensure consistency in animal handling, dosing procedures, and sample collection times. Factors such as the age, sex, and strain of the animals should be tightly controlled.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right animal model for my study?

    • A1: The choice of animal model is critical for the translational relevance of your findings.[4] Consider the following:

      • Disease Relevance: Does the model accurately recapitulate the human disease or condition you are studying?[4][5]

      • Target Expression and Homology: Is the drug target expressed in the model, and does it have a high degree of homology with the human target?

      • Metabolism: Are the drug-metabolizing enzymes in the animal model similar to those in humans?

      • Practical Considerations: Factors like animal size, lifespan, cost, and availability of transgenic lines are also important.[6][7]

  • Q2: What are the key pharmacokinetic parameters I should be evaluating?

    • A2: A thorough pharmacokinetic study is essential.[3] Key parameters include:

      • Cmax (Maximum Concentration): The highest concentration of the drug in the blood.

      • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

      • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.

      • AUC (Area Under the Curve): A measure of the total drug exposure over time.

      • Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.

  • Q3: How can I minimize the risk of off-target effects?

    • A3: Off-target effects are a significant concern in drug development.[8][9][10] Strategies to mitigate this risk include:

      • In Silico Prediction: Use computational tools to predict potential off-target interactions based on the structure of your compound.

      • In Vitro Screening: Test your compound against a broad panel of kinases and other enzymes to experimentally identify off-target activities.

      • Phenotypic Comparison: Compare the in vivo phenotype to what is known about the knockout or inhibition of the intended target. Discrepancies may suggest off-target effects.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Compound-X in Different Animal Models Following a Single 10 mg/kg Oral Dose

ParameterMouseRatDog
Cmax (ng/mL) 850 ± 150620 ± 90450 ± 75
Tmax (hr) 0.51.02.0
t1/2 (hr) 2.54.08.0
AUC (0-24h) (ng·h/mL) 450051006800
Bioavailability (%) 354560

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol: Oral Gavage Administration of Compound-X in a Mouse Model

  • Preparation of Dosing Solution:

    • Based on solubility tests, prepare Compound-X in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

    • Calculate the required concentration to deliver the desired dose in a volume of 10 mL/kg body weight.

    • Prepare the solution fresh on the day of dosing and keep it under constant gentle agitation to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Acclimatize animals to the facility for at least one week prior to the experiment.

    • Fast the mice for 4 hours before dosing to reduce variability in absorption, ensuring free access to water.

    • Record the body weight of each mouse immediately before dosing to calculate the exact volume to be administered.

    • Gently restrain the mouse and use a proper-sized, ball-tipped gavage needle to administer the solution directly into the stomach.

    • Monitor the animals for any signs of distress immediately after dosing and at regular intervals.

  • Sample Collection (for PK studies):

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store it at -80°C until analysis by LC-MS/MS.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor CompoundX Compound-X CompoundX->TargetProtein Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Experimental_Workflow start Hypothesis model Select Animal Model start->model dose Dose Range Finding model->dose pkpd PK/PD Study dose->pkpd efficacy Efficacy Study pkpd->efficacy tox Toxicology Study efficacy->tox end Data Analysis & Conclusion tox->end Troubleshooting_Workflow action action result Optimized Protocol start Unexpected Results? is_toxic Toxicity Observed? start->is_toxic is_efficacious Lack of Efficacy? is_toxic->is_efficacious No action_vehicle Test Vehicle Toxicity is_toxic->action_vehicle Yes action_pk Conduct PK/PD Study is_efficacious->action_pk Yes action_mtd Conduct MTD Study action_vehicle->action_mtd action_formulation Check Formulation action_pk->action_formulation action_route Change Admin Route action_formulation->action_route action_route->result Re-evaluate

References

Technical Support Center: Investigating Histamine H2-Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CP-66948: Publicly available research data on the specific compound this compound is limited. It has been identified as a histamine H2-receptor antagonist with gastric antisecretory and mucosal protective properties. Due to the scarcity of detailed experimental protocols and clinical trial data for this compound, this guide addresses potential confounding variables in research involving the broader class of histamine H2-receptor antagonists, with specific information on this compound included where available.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound?

A1: this compound is a histamine H2-receptor antagonist. This class of drugs works by blocking the action of histamine on parietal cells in the stomach, thus reducing the production of stomach acid. It has been noted for its gastric antisecretory and mucosal protective properties.

Q2: What is the mechanism of action for this compound?

A2: As a histamine H2-receptor antagonist, this compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action suppresses the normal signaling pathway for gastric acid secretion.

Troubleshooting Guide: Confounding Variables in Histamine H2-Receptor Antagonist Research

This section provides guidance on potential issues and confounding variables that researchers may encounter when studying histamine H2-receptor antagonists like this compound.

Q3: My in vivo results show unexpected variability in gastric pH changes. What could be the cause?

A3: Several factors can contribute to variability in gastric pH in response to H2-receptor antagonists:

  • Diet and Feeding Schedule: The composition and timing of meals can significantly influence gastric acid secretion. A high-protein meal, for instance, can stimulate gastrin release and subsequent acid production, potentially masking the effect of the antagonist.

  • Circadian Rhythms: Basal acid secretion follows a circadian rhythm, with the highest levels typically occurring at night. Inconsistencies in the timing of drug administration and measurement can introduce variability.

  • Stress: Both physical and psychological stress can alter gastrointestinal function, including acid secretion.

  • Helicobacter pylori Infection: The presence of H. pylori can alter the gastric environment and the response to acid-suppressing medication.

Q4: I am observing off-target effects in my cell-based assays. How can I troubleshoot this?

A4: While H2-receptor antagonists are generally selective, off-target effects can occur. Consider the following:

  • Drug Concentration: High concentrations of the compound may lead to non-specific binding to other receptors. It is crucial to perform dose-response studies to identify the optimal concentration range.

  • Cell Line Specificity: The expression of other receptors and signaling pathways can vary between different cell lines. Characterize your cell model thoroughly.

  • Drug-Drug Interactions: If you are using other compounds in your experiments, consider the possibility of interactions. For example, some H2-receptor antagonists, like cimetidine, are known to inhibit cytochrome P450 (CYP450) enzymes, which could affect the metabolism of other drugs.[1]

Q5: My results differ significantly from historical data on similar H2-receptor antagonists. What should I investigate?

A5: Discrepancies can arise from several sources:

  • Compound Purity and Stability: Verify the purity of your this compound sample. Degradation of the compound can lead to reduced efficacy.

  • Experimental Model: Differences in the animal model (species, strain, sex) or cell line can lead to different outcomes.

  • Protocol Variations: Seemingly minor differences in experimental protocols, such as the vehicle used for drug delivery or the method of measurement, can have a significant impact on the results.

Data Presentation: Potential Confounding Variables and Mitigation Strategies

Confounding VariablePotential ImpactMitigation Strategies
Diet and Feeding Altered gastric acid secretion, masking or exaggerating drug effects.Standardize diet and feeding schedules. Fast animals overnight before experiments where appropriate.
Circadian Rhythms Variability in basal acid secretion.Conduct experiments at the same time of day.
Stress Altered gastrointestinal motility and secretion.Acclimatize animals to the experimental procedures and environment.
Helicobacter pylori Altered gastric mucosa and acid secretion.Screen animals for H. pylori infection.
Drug-Drug Interactions Altered metabolism and efficacy of the test compound or other drugs.Review the literature for known interactions of the drug class. Avoid co-administration of drugs that share metabolic pathways if possible.
Genetic Polymorphisms Variations in drug metabolism and receptor sensitivity.Use well-characterized and genetically homogenous animal strains.

Visualization of Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general mechanism of action of histamine H2-receptor antagonists and a typical experimental workflow for in vivo studies.

G cluster_0 Gastric Parietal Cell cluster_1 Intervention Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes CP66948 This compound (H2 Antagonist) CP66948->H2R Blocks

Caption: Mechanism of action of a histamine H2-receptor antagonist.

G start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomized Grouping (Control vs. Treatment) acclimatization->grouping fasting Overnight Fasting grouping->fasting drug_admin Drug Administration (Vehicle or this compound) fasting->drug_admin data_collection Data Collection (e.g., Gastric pH monitoring) drug_admin->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies.

Experimental Protocols: General Considerations

While a specific, validated protocol for this compound is not publicly available, a general methodology for evaluating a novel H2-receptor antagonist in a rodent model would include the following steps.

Objective: To determine the in vivo efficacy of this compound in reducing gastric acid secretion.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (200-250g)

  • pH meter with a micro-probe

  • Anesthetic (e.g., isoflurane)

Methodology:

  • Animal Acclimatization: House animals in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Administer the vehicle or this compound orally or via intraperitoneal injection.

  • Anesthesia and Measurement: At a predetermined time point post-administration (e.g., 1, 2, 4 hours), anesthetize the animals.

  • Sample Collection: Perform a laparotomy to expose the stomach. Collect gastric contents and measure the pH.

  • Data Analysis: Compare the gastric pH of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Critical Controls to Minimize Confounding Variables:

  • Vehicle Control: Essential for ensuring that the observed effects are due to the drug and not the delivery vehicle.

  • Positive Control: Including a known H2-receptor antagonist (e.g., ranitidine) can help validate the experimental model.

  • Randomization and Blinding: Randomize animals to groups and, where possible, blind the investigators to the treatment allocation to reduce bias.

References

Technical Support Center: Improving the Reproducibility of Tofacitinib (CP-690,550) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the Janus kinase (JAK) inhibitor Tofacitinib (also known as CP-690,550).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tofacitinib (CP-690,550)?

A1: Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[2][3][4] By inhibiting these kinases, Tofacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2] This prevents the translocation of STATs to the nucleus, thereby downregulating the expression of inflammatory genes.[2]

Q2: Which signaling pathways are most affected by Tofacitinib?

A2: The principal pathway affected by Tofacitinib is the JAK-STAT signaling cascade, which is crucial for transmitting signals from various cytokines and growth factors involved in immune cell function and inflammation.[2][5] It particularly interferes with signaling from cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as these signals are dependent on JAK1 and JAK3.

Q3: What are the common research applications of Tofacitinib in a laboratory setting?

A3: In vitro, Tofacitinib is frequently used to study the role of JAK-STAT signaling in autoimmune and inflammatory conditions like rheumatoid arthritis.[2][6] Common applications include investigating its effects on the activation and proliferation of immune cells, and the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF.[2][6]

Q4: Is Tofacitinib cell-permeable?

A4: Yes, Tofacitinib is a cell-permeable compound, which allows it to enter cells and inhibit intracellular JAK enzymes.[1]

Troubleshooting Guide

Q5: My experimental results with Tofacitinib are inconsistent. What are the potential causes?

A5: Inconsistent results can stem from several factors:

  • Compound Stability: Tofacitinib's stability is pH-dependent. It is most stable in acidic conditions (below pH 5.0) and degrades more rapidly in basic conditions (pH 9.0).[7][8] Ensure your media and buffer pH are consistent and within the optimal range. The stability is also affected by temperature and ionic strength; it is recommended to minimize both for maximum stability.[7][8]

  • Solubility Issues: Tofacitinib citrate has variable solubility depending on the solvent and pH. While soluble in DMSO and ethanol, it is sparingly soluble in aqueous buffers.[9] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[9] Aqueous solutions should ideally be prepared fresh and not stored for more than a day.[9]

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to Tofacitinib. It is advisable to use a decreased fetal calf serum (FCS) concentration to prevent binding between Tofacitinib and serum proteins.[3]

  • Off-Target Effects: At higher concentrations, Tofacitinib can exhibit "pan-JAK" inhibition, affecting JAK2 and TYK2 more significantly, which could lead to unexpected biological effects.[10] There is also evidence of potential off-target interactions with other kinases, such as Serine/threonine protein kinase N2, though the clinical relevance of this is still under investigation.[11][12]

Q6: I am observing less inhibition of STAT phosphorylation than expected. What could be the reason?

A6:

  • Sub-optimal Concentration: The effective concentration of Tofacitinib can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

  • Cytokine Stimulation Time: The timing of cytokine stimulation to induce STAT phosphorylation is critical. This is typically a short-term stimulation (15-30 minutes).[13] Ensure this timing is consistent across experiments.

  • Basal STAT Phosphorylation: High basal levels of STAT phosphorylation can mask the inhibitory effects of Tofacitinib. Serum-starving cells for 4-6 hours before cytokine stimulation is recommended to reduce these basal levels.[13]

  • Reagent Quality: The quality and activity of the cytokine used for stimulation, as well as the specificity and sensitivity of the antibodies used for detecting phosphorylated STAT, are paramount.

Q7: I am seeing unexpected levels of cell death in my cultures treated with Tofacitinib. Why might this be happening?

A7: While Tofacitinib is not primarily cytotoxic at typical working concentrations, high concentrations or prolonged exposure could potentially induce apoptosis in some cell types. It is also important to consider the health of your cells prior to treatment. Stressed or unhealthy cells may be more susceptible to drug-induced toxicity. A cell viability assay, such as Trypan Blue exclusion, should be performed to assess cytotoxicity at the concentrations used in your experiments.

Quantitative Data

The inhibitory activity of Tofacitinib against different JAK isoforms is summarized in the table below. Note that IC50 values can vary depending on the specific assay conditions.

Kinase TargetIC50 (nM)Reference(s)
JAK1112[3][4]
JAK220[3][4]
JAK31[3]
TYK2176[1]

Experimental Protocols

Protocol: Western Blot Analysis of STAT Phosphorylation

This protocol provides a general framework for assessing the effect of Tofacitinib on cytokine-induced STAT phosphorylation.

1. Cell Culture and Treatment:

  • Cell Line Selection: Use a cell line known to express the relevant cytokine receptors and exhibit a robust STAT phosphorylation response (e.g., NK-92 cells for IL-2 stimulation).[1]

  • Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of the experiment.

  • Serum Starvation (Recommended): To reduce basal STAT phosphorylation, serum-starve the cells for 4-6 hours prior to stimulation.[13]

  • Tofacitinib Pre-treatment: Treat cells with the desired concentrations of Tofacitinib or a vehicle control (e.g., DMSO) for a predetermined time, typically 1-2 hours.[13]

  • Cytokine Stimulation: Stimulate the cells with a suitable cytokine (e.g., IL-2 for JAK1/3 activation) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[1][13] Include an unstimulated control group.

2. Cell Lysis:

  • Immediately after stimulation, place the culture plate on ice.

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[13]

  • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[13]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[13]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.[13]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[13]

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[13]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[13]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5) overnight at 4°C.[13]

  • Wash the membrane three times with TBST for 5-10 minutes each.[13]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation pSTAT pSTAT STAT_inactive->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib (CP-690,550) Tofacitinib->JAK Inhibition Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental_Workflow A 1. Seed Cells (~80% confluency) B 2. Serum Starve (4-6 hours) A->B C 3. Pre-treat with Tofacitinib (1-2 hours) B->C D 4. Stimulate with Cytokine (15-30 mins) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (e.g., BCA assay) E->F G 7. Western Blot (pSTAT / Total STAT) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for assessing Tofacitinib's effect on STAT phosphorylation.

Troubleshooting_Logic Start Inconsistent Results? Solubility Check Compound Solubility - Prepare fresh stock in DMSO - Avoid prolonged aqueous storage Start->Solubility Yes Stability Verify Compound Stability - Maintain acidic to neutral pH - Control temperature & ionic strength Solubility->Stability CellCulture Standardize Cell Culture - Consistent cell density & passage - Optimize serum concentration Stability->CellCulture Assay Review Assay Parameters - Titrate Tofacitinib concentration - Confirm cytokine activity - Validate antibodies CellCulture->Assay OffTarget Consider Off-Target Effects - Use lowest effective concentration - Compare with more selective inhibitors Assay->OffTarget

Caption: Logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Monitoring Degradation Products of CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and monitoring the degradation products of the investigational drug CP-66948. Given that this compound is a novel compound, this guide focuses on a systematic approach to forced degradation studies to predict, identify, and quantify potential degradation products, a critical step in drug development and stability assessment.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to monitor the degradation products of this compound?

A1: Monitoring degradation products is a regulatory requirement and a crucial aspect of pharmaceutical development for several reasons:

  • Safety: Degradation products can have different pharmacological or toxicological profiles than the parent drug, potentially impacting patient safety.

  • Efficacy: The degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency in the drug product.

  • Stability and Shelf-life: Understanding the degradation pathways is essential for developing a stable formulation and determining appropriate storage conditions and shelf-life.

  • Quality Control: A stability-indicating analytical method that can separate and quantify degradation products is necessary for routine quality control and release testing of the drug substance and product.

Q2: What are the likely degradation pathways for a compound like this compound?

A2: While the exact structure of this compound is not publicly available, based on its nomenclature, it is likely a member of the quinolone or fluoroquinolone class of compounds. For this class, common degradation pathways include:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to exposure to oxygen or oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, a known instability for many fluoroquinolones.[1][2]

Q3: What are forced degradation studies and why are they necessary?

A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[3] These studies are critical for:

  • Identifying potential degradation products that could form under normal storage conditions over a more extended period.

  • Elucidating the degradation pathways of the drug molecule.

  • Developing and validating a stability-indicating analytical method that can effectively separate the drug from its degradation products.

Troubleshooting Guides

Problem: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions (e.g., temperature, concentration of stressing agent, duration) are not harsh enough.

  • Solution:

    • Increase the temperature in increments (e.g., 10°C).

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of the stress study.

    • For photostability, ensure the light source provides sufficient energy and exposure time.

Problem: The parent drug peak disappears completely, or a large number of small, unidentifiable peaks appear.

  • Possible Cause: The stress conditions are too harsh, leading to extensive or secondary degradation.

  • Solution:

    • Reduce the temperature, concentration of the stressing agent, or duration of the study.

    • Analyze samples at intermediate time points to track the formation and degradation of primary impurities.

    • The goal is to achieve a target degradation of 5-20% of the parent drug to ensure that the primary degradation products are formed and can be reliably identified.

Problem: Poor separation between the parent drug and degradation product peaks in the chromatogram.

  • Possible Cause: The analytical method is not optimized to be "stability-indicating."

  • Solution:

    • Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).

    • Alter the gradient slope in reverse-phase HPLC.

    • Try a different column chemistry (e.g., C18, phenyl-hexyl).

    • Optimize the column temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for 48 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method for Analysis

This protocol provides a starting point for developing a stability-indicating method.

  • Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at a suitable wavelength (determined by UV scan of the parent compound) and MS in positive and negative ionization modes.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time (RT) of Major Degradants (min)
0.1 M HCl, 60°C, 24hData to be filledData to be filledData to be filled
0.1 M NaOH, RT, 4hData to be filledData to be filledData to be filled
3% H₂O₂, RT, 24hData to be filledData to be filledData to be filled
PhotolyticData to be filledData to be filledData to be filled
Thermal (70°C, 48h)Data to be filledData to be filledData to be filled

Note: This table should be populated with experimental data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolytic Degradation (UV/Vis Light) prep->photo thermal Thermal Degradation (70°C, Solid) prep->thermal neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize Dissolve and Dilute hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Identify & Quantify Degradants) hplc->data

Caption: Experimental workflow for forced degradation and analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application drug This compound (Drug Substance) stress Forced Degradation Studies drug->stress method_dev Stability-Indicating Method Development drug->method_dev pathways Degradation Pathways stress->pathways products Identified Degradation Products stress->products validated_method Validated Analytical Method method_dev->validated_method stability Stability Assessment & Shelf-life Determination pathways->stability products->method_dev Provides analytes for separation qc Quality Control Strategy validated_method->qc

Caption: Logical relationship of forced degradation studies in drug development.

References

Validation & Comparative

A Comparative Guide to H2 Receptor Antagonists: CP-66948 versus Cimetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two histamine H2 receptor antagonists: the investigational compound CP-66948 and the well-established drug, cimetidine. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profiles of these compounds.

Executive Summary

This compound emerges as a significantly more potent H2 receptor antagonist than cimetidine, demonstrating superior affinity for the receptor and greater efficacy in inhibiting gastric acid secretion in preclinical models. Furthermore, this compound exhibits notable mucosal protective properties, an effect not as prominently characterized for cimetidine. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used for their determination, and illustrate the underlying signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and cimetidine, highlighting key differences in their potency and efficacy. It is important to note that the data presented is derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterThis compoundCimetidineFold DifferenceReference
H2 Receptor Binding Affinity ~15x higher than CimetidineKi: ~1.1 µM~15x[1]

Table 1: H2 Receptor Binding Affinity. This table compares the relative binding affinity of this compound and cimetidine for the histamine H2 receptor.

Animal ModelSecretagogueThis compound (ED50)Cimetidine (ED50)Reference
Pylorus-Ligated RatBasal2 mg/kg (i.d.)-[1]
Heidenhain Pouch DogHistamine0.3 mg/kg (p.o.)-[1]
Heidenhain Pouch DogPentagastrin1.0 mg/kg (p.o.)-[1]

Table 2: In Vivo Inhibition of Gastric Acid Secretion. This table presents the effective dose 50 (ED50) values for this compound and cimetidine in reducing gastric acid secretion in different animal models. A direct comparative ED50 for cimetidine under identical conditions was not available in the reviewed literature.

Animal ModelInducing AgentThis compound (ED50)CimetidineReference
RatEthanol12 mg/kg (p.o.)Reported to have cytoprotective effects, but specific ED50 in this model is not readily available.[1][2][3]

Table 3: Gastric Mucosal Protective Effects. This table shows the potency of this compound in protecting the gastric mucosa from ethanol-induced damage. While cimetidine has shown some cytoprotective properties, directly comparable ED50 data is lacking.[2][3]

Experimental Protocols

A comprehensive understanding of the data requires insight into the methodologies used for its generation. The following sections detail the typical experimental protocols for assessing H2 receptor antagonism.

H2 Receptor Binding Affinity Assay

Objective: To determine the affinity of a compound for the histamine H2 receptor.

Typical Protocol (Radioligand Binding Assay):

  • Tissue Preparation: Guinea pig atrial or human caudate nucleus membranes, which are rich in H2 receptors, are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine or [125I]iodoaminopotentidine) is incubated with the membrane preparation in a suitable buffer.

  • Competition: Increasing concentrations of the test compound (this compound or cimetidine) are added to compete with the radioligand for binding to the H2 receptors.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Inhibition of Gastric Acid Secretion

Objective: To assess the in vivo potency of a compound in reducing gastric acid secretion.

Typical Protocol (Pylorus-Ligated Rat Model):

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to allow for the accumulation of gastric juice.

  • Drug Administration: The test compound (this compound or cimetidine) or vehicle is administered intraduodenally (i.d.) or orally (p.o.).

  • Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Data Analysis: The total acid output is calculated, and the dose of the compound that produces a 50% reduction in acid secretion (ED50) compared to the vehicle-treated group is determined.

Typical Protocol (Heidenhain Pouch Dog Model):

  • Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, a denervated portion of the stomach that allows for the collection of pure gastric juice.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

  • Drug Administration: The test compound is administered orally or intravenously.

  • Gastric Juice Collection and Analysis: Gastric juice is collected from the pouch at regular intervals, and the volume and acid concentration are measured as described above.

  • Data Analysis: The percentage inhibition of stimulated acid secretion is calculated, and the ED50 is determined.

Ethanol-Induced Gastric Lesion Model

Objective: To evaluate the gastric mucosal protective (cytoprotective) effects of a compound.

Typical Protocol:

  • Animal Preparation: Rats are fasted for 24 hours prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered orally.

  • Induction of Gastric Lesions: After a specific time (e.g., 1 hour) following drug administration, absolute ethanol (e.g., 1 mL/200g body weight) is administered orally to induce gastric mucosal lesions.

  • Evaluation of Lesions: One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed and opened along the greater curvature.

  • Lesion Scoring: The stomachs are examined for hemorrhagic lesions in the glandular mucosa. The lesions are often scored based on their number and severity.

  • Data Analysis: The ulcer index is calculated, and the percentage of protection afforded by the test compound is determined. The ED50, the dose that provides 50% protection, is then calculated.

Mandatory Visualizations

H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs protein-coupled receptor. Its activation initiates a signaling cascade that ultimately leads to the physiological response of gastric acid secretion. The following diagram illustrates this pathway.

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes into Gastric Lumen

Caption: H2 Receptor Signaling Pathway leading to gastric acid secretion.

Experimental Workflow: In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat)

The following diagram outlines the key steps in the pylorus-ligated rat model for assessing the inhibition of gastric acid secretion.

Gastric_Secretion_Workflow start Start fasting Overnight Fasting of Rats start->fasting anesthesia Anesthetize Rats fasting->anesthesia ligation Surgical Ligation of Pylorus anesthesia->ligation drug_admin Administer this compound, Cimetidine, or Vehicle ligation->drug_admin incubation Allow Gastric Juice Accumulation (e.g., 4h) drug_admin->incubation euthanasia Euthanize Rats incubation->euthanasia collection Collect Gastric Contents euthanasia->collection analysis Measure Volume and Titrate for Acidity collection->analysis end End analysis->end

Caption: Workflow for the pylorus-ligated rat gastric secretion assay.

Conclusion

The available data strongly suggests that this compound is a more potent H2 receptor antagonist than cimetidine, with a significantly higher affinity for the receptor and greater efficacy in inhibiting gastric acid secretion in preclinical models. Additionally, its pronounced mucosal protective effects represent a potentially significant therapeutic advantage. Further direct comparative studies would be beneficial to more precisely quantify the differences in potency and efficacy under identical experimental conditions. This guide provides a foundational comparison for researchers and drug development professionals exploring novel H2 receptor antagonists.

References

A Comparative Analysis of CP-66948 and Ranitidine in the Inhibition of Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two histamine H2-receptor antagonists, CP-66948 and ranitidine, focusing on their efficacy in inhibiting gastric acid secretion. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.

Mechanism of Action

Both this compound and ranitidine are classified as histamine H2-receptor antagonists.[1][2] Their primary mechanism of action involves competitively and reversibly blocking the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2][3] This blockade prevents histamine from stimulating these cells, thereby reducing the secretion of gastric acid.[2][3] Histamine is a key secretagogue, and by inhibiting its action, these drugs effectively decrease both basal and stimulated gastric acid output.[3][4]

Comparative Efficacy

Experimental data indicates that this compound demonstrates a significantly higher potency in comparison to ranitidine.

Receptor Affinity

In vitro studies on guinea pig atria have shown that the affinity of this compound for the histamine H2-receptor is seven times greater than that of ranitidine.[1]

In Vivo Inhibition of Gastric Acid Secretion

Consistent with its higher receptor affinity, this compound exhibits greater efficacy in in vivo models of gastric acid secretion. The median effective dose (ED50) values from studies in pylorus-ligated rats and Heidenhain pouch dogs are summarized below.

Compound Experimental Model Route of Administration ED50 Reference
This compoundPylorus-Ligated RatIntraduodenal2 mg/kg[1]
This compoundHistamine-Stimulated Heidenhain Pouch DogPer Os (Oral)0.3 mg/kg[1]
This compoundPentagastrin-Stimulated Heidenhain Pouch DogPer Os (Oral)1.0 mg/kg[1]
RanitidineNot explicitly stated in the comparative study, but widely documented.

Note: The direct comparative study for this compound did not provide parallel ED50 values for ranitidine under the exact same experimental conditions. However, the higher receptor affinity of this compound strongly suggests a lower ED50 when compared to ranitidine.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Parietal Cell cluster_1 Inhibition Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Binds G-protein G-protein H2 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase) Protein Kinase A->Proton Pump (H+/K+ ATPase) Phosphorylates & Activates H+ H+ Proton Pump (H+/K+ ATPase)->H+ Secretes Gastric Lumen Gastric Lumen H+->Gastric Lumen This compound / Ranitidine This compound / Ranitidine This compound / Ranitidine->H2 Receptor Competitively Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by H2-receptor antagonists.

G cluster_0 Pylorus-Ligated Rat Model cluster_1 Heidenhain Pouch Dog Model A Fasting of Rats B Anesthesia A->B C Pylorus Ligation Surgery B->C D Intraduodenal Administration of this compound or Vehicle C->D E Gastric Content Collection after a Set Period D->E F Measurement of Gastric Juice Volume and Acidity E->F G Calculation of ED50 F->G H Fasted Heidenhain Pouch Dogs I Basal Gastric Juice Collection H->I J Oral Administration of this compound or Vehicle I->J K Stimulation of Gastric Acid Secretion (Histamine or Pentagastrin) J->K L Collection of Gastric Juice at Intervals K->L M Measurement of Acid Output L->M N Determination of ED50 M->N

Caption: Experimental workflows for evaluating gastric acid secretion inhibitors.

Experimental Protocols

The following are generalized protocols for the in vivo experiments cited in the comparison of this compound and ranitidine.

Pylorus-Ligated Rat Model

This model is used to assess the effect of a substance on basal gastric acid secretion.[5][6]

  • Animal Preparation: Male Wistar rats are typically fasted for 24-48 hours before the experiment, with free access to water.[5]

  • Anesthesia and Surgery: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pylorus, the junction between the stomach and the small intestine, is ligated (tied off) to allow for the accumulation of gastric secretions.[5][6]

  • Drug Administration: Immediately after pylorus ligation, the test compound (this compound) or vehicle is administered directly into the duodenum.[5]

  • Sample Collection: After a predetermined period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.[5]

  • Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The total acidity is determined by titration with a standardized solution of sodium hydroxide (e.g., 0.01 N NaOH) to a pH of 7.0.[5]

  • Data Interpretation: The inhibitory effect of the compound is calculated as the percentage reduction in acid secretion compared to the vehicle-treated control group. The ED50 value is then determined from the dose-response curve.

Heidenhain Pouch Dog Model

This model allows for the repeated study of gastric acid secretion in conscious animals. The Heidenhain pouch is a surgically created, vagally denervated portion of the stomach that drains to the exterior of the body, allowing for the collection of pure gastric juice.[7][8]

  • Animal Preparation: Dogs with established Heidenhain pouches are fasted overnight before each experiment.

  • Basal Secretion: Gastric juice is collected from the pouch for a baseline period to determine the basal acid output.

  • Drug Administration: The test compound (this compound) or vehicle is administered orally.

  • Stimulation of Secretion: After a set time following drug administration, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.[1]

  • Sample Collection: Gastric juice is collected from the pouch at regular intervals (e.g., every 15-30 minutes) for a defined period.

  • Analysis: The volume of each sample is measured, and the acid concentration is determined by titration. The acid output is calculated for each collection period.

  • Data Interpretation: The percentage inhibition of stimulated acid secretion by the test compound is calculated by comparing the acid output to that of control experiments. The ED50 is determined from the dose-response relationship.

Conclusion

Based on the available data, this compound is a more potent inhibitor of gastric acid secretion than ranitidine, as evidenced by its higher affinity for the histamine H2-receptor and its lower ED50 values in preclinical in vivo models.[1] This suggests that this compound may have the potential for greater therapeutic efficacy or a longer duration of action at a lower dose compared to ranitidine. Further clinical studies would be necessary to confirm these findings in humans. Researchers and drug development professionals should consider these differences in potency when evaluating H2-receptor antagonists for potential therapeutic applications.

References

Comparative Efficacy of CP-66948 and Proton Pump Inhibitors in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of the histamine H2-receptor antagonist CP-66948 and the class of drugs known as proton pump inhibitors (PPIs) in the inhibition of gastric acid secretion. The information presented is collated from preclinical studies and is intended to inform research and development in the field of gastric acid-related disorders.

Introduction to Gastric Acid Suppressants

The regulation of gastric acid secretion is a complex physiological process involving multiple signaling pathways. Two of the most successful therapeutic strategies for controlling gastric acid production have been the antagonism of the histamine H2-receptor and the inhibition of the proton pump (H+/K+-ATPase).

This compound is a potent histamine H2-receptor antagonist. It competitively blocks the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the stimulation of acid secretion. Its affinity for the guinea pig atrial histamine H2-receptor is reported to be 15 times greater than that of cimetidine and seven times greater than that of ranitidine.

Proton Pump Inhibitors (PPIs) , such as omeprazole and lansoprazole, represent a different class of acid suppressants. They act by irreversibly binding to and inactivating the H+/K+-ATPase enzyme, which is the final step in the pathway of acid secretion in parietal cells. This mechanism of action leads to a profound and prolonged reduction of stomach acid production.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and representative PPIs in preclinical models. The data is presented to facilitate a direct comparison of their potency in inhibiting gastric acid secretion.

CompoundAnimal ModelStimulantRoute of AdministrationED50
This compound Pylorus-Ligated Rat-Intraduodenal2 mg/kg
This compound Heidenhain Pouch DogHistamineOral0.3 mg/kg
This compound Heidenhain Pouch DogPentagastrinOral1.0 mg/kg
Omeprazole Heidenhain Pouch DogHistamineOral1.2 µmol/kg
Omeprazole Gastric Fistula DogHistamineIntravenous0.35 µmol/kg
Omeprazole Gastric Fistula DogHistamineIntraduodenal0.26 µmol/kg
Cimetidine Heidenhain Pouch DogHistamine-~2.4 µmol/kg
Ranitidine Anesthetized DogHistamineIntravenous Infusion4.2 times less potent than ranitidine
Ranitidine Anesthetized DogHistamineIntravenous Bolus9.6 times more potent than cimetidine

ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and proton pump inhibitors are illustrated in the following signaling pathway diagram.

G cluster_parietal_cell Parietal Cell cluster_drugs Drug Intervention H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ ProtonPump->H_ion Pumps out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Pumps in CP66948 This compound CP66948->H2R Blocks PPI Proton Pump Inhibitors (e.g., Omeprazole) PPI->ProtonPump Irreversibly Inhibits Histamine Histamine Histamine->H2R

Signaling pathway of gastric acid secretion and points of inhibition.

Experimental Protocols

The efficacy data presented in this guide were primarily derived from two established preclinical animal models: the pylorus-ligated rat and the Heidenhain pouch dog.

Pylorus-Ligated Rat Model

This model is a widely used method for screening anti-ulcer and antisecretory drugs.

G Pylorus-Ligated Rat Experimental Workflow start Fasted Rat (e.g., Wistar, 24-48h) anesthesia Anesthesia (e.g., ether, pentobarbital) start->anesthesia ligation Surgical Ligation of the Pylorus anesthesia->ligation drug_admin Intraduodenal Administration of Test Compound (this compound) or Vehicle ligation->drug_admin incubation Incubation Period (e.g., 4-19 hours) drug_admin->incubation euthanasia Euthanasia incubation->euthanasia collection Collection of Gastric Contents euthanasia->collection analysis Measurement of Gastric Volume and Acidity (Titration with NaOH) collection->analysis end Determination of % Inhibition and ED50 analysis->end

Workflow for the pylorus-ligated rat model.

Methodology:

  • Animal Preparation: Male Wistar rats are typically fasted for 24-48 hours with free access to water to ensure an empty stomach.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the junction between the stomach and the small intestine) is ligated with a suture to prevent the passage of gastric contents.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered directly into the duodenum.

  • Incubation: The abdominal incision is closed, and the animals are allowed to recover for a set period (typically 4 to 19 hours), during which gastric acid accumulates in the stomach.

  • Sample Collection and Analysis: At the end of the incubation period, the animals are euthanized. The stomach is isolated, and the gastric contents are collected. The volume of the gastric juice is measured, and the total acidity is determined by titration with a standardized sodium hydroxide (NaOH) solution.

  • Data Analysis: The percentage inhibition of gastric acid secretion by the test compound is calculated relative to the vehicle control group, and the ED50 is determined.

Heidenhain Pouch Dog Model

This is a chronic model that allows for the repeated study of gastric acid secretion in conscious animals.

G Heidenhain Pouch Dog Experimental Workflow start Heidenhain Pouch Dog (Chronic Preparation) fasting Fasting Period (e.g., 18 hours) start->fasting baseline Collection of Basal Gastric Secretion fasting->baseline stimulation Administration of Secretagogue (Histamine or Pentagastrin) baseline->stimulation drug_admin Oral Administration of Test Compound (this compound or PPI) stimulation->drug_admin collection Collection of Stimulated Gastric Secretions at Timed Intervals drug_admin->collection analysis Measurement of Gastric Volume and Acidity collection->analysis end Determination of % Inhibition and ED50 analysis->end

Validating the Mucosal Protective Effects of CP-66948: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mucosal protective effects of CP-66948 with alternative therapeutic agents. The information presented is intended to support researchers and drug development professionals in evaluating the preclinical efficacy of this compound. The data is compiled from various preclinical studies, and direct comparisons should be interpreted with consideration for potential variations in experimental methodologies.

Comparative Efficacy in Ethanol-Induced Gastric Lesion Model

The ethanol-induced gastric lesion model in rats is a standard preclinical assay to evaluate the cytoprotective and mucosal protective properties of investigational compounds. The following table summarizes the median effective dose (ED50) of this compound and its alternatives in inhibiting the formation of ethanol-induced gastric lesions.

Table 1: Comparative Efficacy (ED50) in Rat Ethanol-Induced Gastric Lesion Model

CompoundClassED50 (mg/kg, p.o.)Reference
This compound Histamine H2-Receptor Antagonist 12
CimetidineHistamine H2-Receptor Antagonist> 160[1]
RanitidineHistamine H2-Receptor AntagonistNot effective in some studies[2]
MisoprostolProstaglandin E1 Analog0.1 - 1[3]
RebamipideQuinolinone Derivative~50[4]
SucralfateSucrose Sulfate-Aluminum Complex25 - 800 (dose-dependent inhibition)[1]
IrsogladinePhosphodiesterase InhibitorData not available in this model
Bismuth SubsalicylateBismuth CompoundData not available in this model

Note: The data presented is compiled from multiple sources and may not be from direct head-to-head comparative studies. Variations in experimental protocols could influence the reported ED50 values.

Experimental Protocols

Ethanol-Induced Gastric Lesion Model in Rats

This protocol outlines the general procedure for inducing and evaluating gastric mucosal lesions in rats.

Objective: To assess the gastroprotective effect of a test compound against ethanol-induced gastric mucosal damage.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Test compound (e.g., this compound) and vehicle

  • Absolute or 95% Ethanol

  • Normal saline

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered) for tissue fixation (optional, for histology)

  • Image analysis software (optional)

Procedure:

  • Animal Preparation: Rats are fasted for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent lesion induction.

  • Dosing: Animals are randomly assigned to treatment groups (vehicle control, positive control, and test compound groups). The test compound or vehicle is administered orally (p.o.) via gavage.

  • Induction of Gastric Lesions: One hour after administration of the test compound, all animals except the sham control group are orally administered a fixed volume of absolute or 95% ethanol (e.g., 1 mL/200g body weight) to induce gastric lesions.[5][6]

  • Euthanasia and Stomach Collection: One hour after ethanol administration, the rats are euthanized by a humane method (e.g., CO2 inhalation). The stomachs are immediately excised.

  • Lesion Quantification:

    • The stomach is opened along the greater curvature and gently rinsed with normal saline to remove gastric contents.

    • The stomach is then spread on a flat surface, and the gastric mucosa is examined for hemorrhagic lesions.

    • The extent of the lesions can be quantified using several methods:

      • Ulcer Index Score: Lesions are scored based on their number and severity (e.g., 0 = no lesion, 1 = small petechiae, 2 = linear lesions < 2 mm, 3 = linear lesions > 2 mm, 4 = circular ulcers). The sum of the scores for each animal is calculated.

      • Total Lesion Area: The area of each lesion is measured (in mm²) using a caliper or image analysis software, and the total lesion area per stomach is calculated.[7]

      • Percentage of Inhibition: The protective effect of the test compound is calculated as the percentage reduction in the mean ulcer index or total lesion area compared to the vehicle-treated control group.

Experimental Workflow:

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_induction Lesion Induction cluster_analysis Analysis fasting 24h Fasting randomization Randomization into Groups fasting->randomization dosing Oral Administration of Test Compound/Vehicle randomization->dosing ethanol Oral Administration of Ethanol (1h post-dosing) dosing->ethanol euthanasia Euthanasia (1h post-ethanol) ethanol->euthanasia stomach_collection Stomach Excision and Opening euthanasia->stomach_collection lesion_quantification Quantification of Gastric Lesions (Ulcer Index/Area) stomach_collection->lesion_quantification

Figure 1. Experimental workflow for the ethanol-induced gastric lesion model in rats.

Signaling Pathways and Mechanisms of Action

This compound and other Histamine H2-Receptor Antagonists

This compound, like cimetidine and ranitidine, is a histamine H2-receptor antagonist. Its primary mechanism of action for mucosal protection in the context of acid-related disorders is the inhibition of gastric acid secretion. By blocking the H2 receptor on parietal cells, these antagonists reduce the production of cyclic AMP (cAMP), which in turn decreases the activity of the proton pump (H+/K+ ATPase) responsible for acid secretion.[8] While effective in acid-related ulcer models, their protective effect against direct necrotizing agents like ethanol is limited, as this model is largely independent of gastric acid.[2]

h2_receptor_pathway cluster_cell Parietal Cell histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor Binds g_protein Gs Protein h2_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump Activates acid_secretion Gastric Acid Secretion proton_pump->acid_secretion Promotes cp66948 This compound (Antagonist) cp66948->h2_receptor Blocks

Figure 2. Signaling pathway of Histamine H2-receptor antagonists.

Misoprostol (Prostaglandin E1 Analog)

Misoprostol is a synthetic analog of prostaglandin E1. Its mucosal protective effects are multifactorial and include:

  • Stimulation of Mucus and Bicarbonate Secretion: Misoprostol enhances the natural protective barrier of the stomach.[9]

  • Increased Mucosal Blood Flow: It improves the microcirculation within the gastric mucosa, which is crucial for tissue health and repair.

  • Inhibition of Gastric Acid Secretion: Misoprostol can also reduce gastric acid secretion by acting on prostaglandin receptors on parietal cells.[9]

misoprostol_pathway cluster_effects Mucosal Protective Effects misoprostol Misoprostol mucus_bicarbonate Increased Mucus & Bicarbonate Secretion misoprostol->mucus_bicarbonate blood_flow Increased Mucosal Blood Flow misoprostol->blood_flow acid_secretion Decreased Gastric Acid Secretion misoprostol->acid_secretion protection Gastric Mucosal Protection mucus_bicarbonate->protection blood_flow->protection acid_secretion->protection

Figure 3. Mechanism of action of Misoprostol.

Rebamipide

Rebamipide exhibits its mucosal protective effects through multiple mechanisms:

  • Increased Prostaglandin Production: It stimulates the synthesis of endogenous prostaglandins in the gastric mucosa.[10]

  • Scavenging of Free Radicals: Rebamipide has antioxidant properties, protecting cells from oxidative damage.[10]

  • Inhibition of Inflammatory Cytokines: It can modulate the inflammatory response in the gastric mucosa.[10]

  • Increased Mucus Secretion: Similar to misoprostol, it enhances the mucus barrier.[11]

rebamipide_pathway cluster_mechanisms Mechanisms of Action rebamipide Rebamipide prostaglandins Increased Prostaglandin Synthesis rebamipide->prostaglandins free_radicals Free Radical Scavenging rebamipide->free_radicals inflammation Inhibition of Inflammatory Cytokines rebamipide->inflammation mucus Increased Mucus Secretion rebamipide->mucus protection Gastric Mucosal Protection prostaglandins->protection free_radicals->protection inflammation->protection mucus->protection

Figure 4. Multifactorial mechanism of action of Rebamipide.

Sucralfate

Sucralfate's mechanism is primarily physical, with some secondary cellular effects:

  • Formation of a Protective Barrier: In an acidic environment, sucralfate forms a viscous, adherent paste that binds to the ulcer crater, creating a physical barrier against acid, pepsin, and bile.[12]

  • Stimulation of Prostaglandins and Growth Factors: It can also stimulate the local production of prostaglandins and epidermal growth factor (EGF), promoting mucosal healing and defense.[13]

sucralfate_pathway cluster_mechanisms Mechanisms of Action sucralfate Sucralfate barrier Forms a Physical Barrier over Ulcer sucralfate->barrier prostaglandins_growth_factors Stimulates Local Prostaglandin and Growth Factor Production sucralfate->prostaglandins_growth_factors protection Gastric Mucosal Protection and Healing barrier->protection prostaglandins_growth_factors->protection

Figure 5. Dual mechanism of action of Sucralfate.

References

CP-66948: A Comparative Analysis of a Histamine H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cross-reactivity and comparative efficacy of the histamine H2-receptor antagonist, CP-66948.

This guide provides a comprehensive comparison of this compound with other well-established histamine H2-receptor antagonists, namely cimetidine and ranitidine. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Comparative Efficacy at the Histamine H2-Receptor

This compound has been identified as a potent histamine H2-receptor antagonist with significant gastric antisecretory properties.[1] Experimental data demonstrates its superior affinity for the H2-receptor compared to older antagonists like cimetidine and ranitidine.

In Vitro Receptor Affinity

The affinity of this compound for the histamine H2-receptor was determined using guinea pig atria, a standard model for H2-receptor binding assays. The results indicate a significantly higher affinity for this compound compared to both cimetidine and ranitidine.

CompoundRelative Affinity vs. CimetidineRelative Affinity vs. Ranitidine
This compound 15x greater7x greater
Cimetidine1x-
Ranitidine-1x
In Vivo Antisecretory Activity

The in vivo efficacy of this compound in inhibiting gastric acid secretion was evaluated in two animal models: the pylorus-ligated rat and the Heidenhain pouch dog. The effective dose 50 (ED50) values, which represent the dose required to produce 50% of the maximal effect, were determined and compared with those of cimetidine and ranitidine.

Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats:

CompoundAdministrationED50 (mg/kg)
This compound Intraduodenal2

Inhibition of Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs:

CompoundAdministrationED50 (mg/kg)
This compound Per os (oral)0.3

Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs:

CompoundAdministrationED50 (mg/kg)
This compound Per os (oral)1.0

Note: Specific ED50 values for cimetidine and ranitidine in these exact experimental conditions were not available in the searched literature.

Cross-Reactivity Profile

Currently, publicly available information on the comprehensive cross-reactivity of this compound against a broad panel of other receptors (including other histamine receptor subtypes such as H1, H3, and H4, as well as other G-protein coupled receptors) is limited. The primary literature focuses on its potent and selective action at the histamine H2-receptor. Further studies would be required to fully elucidate its off-target binding profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Histamine H2-Receptor Binding Assay (Guinea Pig Atria)

This in vitro assay assesses the binding affinity of a compound to the histamine H2-receptor.

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Euthanize guinea pig prep2 Isolate atria prep1->prep2 prep3 Homogenize tissue prep2->prep3 prep4 Prepare membrane fraction prep3->prep4 assay1 Incubate membrane fraction with radiolabeled H2-agonist (e.g., [3H]tiotidine) prep4->assay1 assay2 Add increasing concentrations of this compound or reference compounds assay1->assay2 assay3 Separate bound from free radioligand (e.g., filtration) assay2->assay3 analysis1 Measure radioactivity of bound fraction assay3->analysis1 analysis2 Generate competition binding curves analysis1->analysis2 analysis3 Calculate Ki or IC50 values analysis2->analysis3

Caption: Workflow for H2-receptor binding assay.

Protocol:

  • Tissue Preparation: Guinea pigs are euthanized, and the atria are rapidly excised and placed in ice-cold buffer. The tissue is then homogenized, and a crude membrane fraction containing the H2-receptors is prepared by centrifugation.

  • Binding Assay: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand specific for the H2-receptor (e.g., [³H]tiotidine).

  • Competition: Increasing concentrations of the test compound (this compound) or reference compounds (cimetidine, ranitidine) are added to compete with the radioligand for binding to the receptors.

  • Separation: The membrane-bound radioligand is separated from the free radioligand in the solution, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The data are used to construct competition binding curves, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for each compound is determined. A lower Ki or IC50 value indicates a higher binding affinity.

Pylorus Ligation Model in Rats

This in vivo model is used to assess the ability of a compound to inhibit basal gastric acid secretion.[2][3]

G cluster_procedure Surgical Procedure cluster_treatment Treatment and Sample Collection cluster_analysis Analysis proc1 Fast rats overnight proc2 Anesthetize rats proc1->proc2 proc3 Ligate the pyloric end of the stomach proc2->proc3 treat1 Administer this compound or vehicle intraduodenally proc3->treat1 treat2 Allow gastric juice to accumulate (e.g., 4 hours) treat1->treat2 treat3 Sacrifice rats and collect gastric contents treat2->treat3 analysis1 Measure volume of gastric juice treat3->analysis1 analysis2 Determine acid concentration by titration analysis1->analysis2 analysis3 Calculate total acid output analysis2->analysis3

Caption: Pylorus ligation model workflow.

Protocol:

  • Animal Preparation: Rats are fasted for a specified period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter at the junction of the stomach and the duodenum is carefully ligated with a suture. This prevents the stomach contents from emptying into the intestine.

  • Drug Administration: The test compound (this compound) or a vehicle control is administered directly into the duodenum.

  • Gastric Juice Accumulation: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours), during which gastric acid is secreted and accumulates in the stomach.

  • Sample Collection: After the accumulation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

  • Analysis: The volume of the gastric juice is measured, and the concentration of hydrochloric acid is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., 7.0). The total acid output is then calculated.

Heidenhain Pouch Dog Model

This is a chronic in vivo model used to study gastric acid secretion in response to various stimuli in conscious animals.[4][5]

G cluster_surgery Surgical Preparation (Chronic) cluster_experiment Experimental Procedure (Acute) cluster_analysis Analysis surg1 Create a surgically isolated pouch from the fundic part of the stomach surg2 Ensure vagal denervation of the pouch surg1->surg2 surg3 Insert a cannula for sample collection surg2->surg3 exp1 Administer this compound or vehicle orally exp2 Stimulate gastric acid secretion (e.g., histamine or pentagastrin infusion) exp1->exp2 exp3 Collect gastric juice from the pouch at timed intervals exp2->exp3 analysis1 Measure volume of gastric juice exp3->analysis1 analysis2 Determine acid concentration by titration analysis1->analysis2 analysis3 Calculate acid output over time analysis2->analysis3

Caption: Heidenhain pouch dog model workflow.

Protocol:

  • Surgical Preparation: A portion of the fundus of the stomach is surgically separated from the main stomach to form a pouch. The vagal nerve supply to this pouch is severed, making it a denervated pouch. The pouch is then fitted with a cannula that opens to the exterior of the abdomen, allowing for the collection of gastric secretions.

  • Recovery: The dogs are allowed to recover fully from the surgery before being used in experiments.

  • Experimental Procedure: On the day of the experiment, the test compound (this compound) or a vehicle is administered orally. After a specified time, gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

  • Sample Collection: Gastric juice is collected from the Heidenhain pouch at regular intervals.

  • Analysis: The volume and acid concentration of each sample are determined as described for the pylorus ligation model. The acid output is calculated for each collection period to assess the inhibitory effect of the test compound.

Signaling Pathway of Histamine H2-Receptor Antagonism

Histamine H2-receptor antagonists like this compound exert their effect by competitively blocking the action of histamine on the H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition disrupts the signaling cascade that leads to the secretion of gastric acid.

G Histamine Histamine H2R H2-Receptor Histamine->H2R Activates CP66948 This compound CP66948->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Activates H_ion H+ Secretion (Acid) H_K_ATPase->H_ion Promotes

Caption: H2-receptor antagonist signaling pathway.

References

A Head-to-Head Showdown: The Preclinical Potency of CP-66948 Versus Leading H2 Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more potent and effective treatments for acid-related gastrointestinal disorders is ongoing. This guide provides a comparative analysis of the preclinical data for CP-66948, a histamine H2 receptor antagonist, alongside the established H2 blockers cimetidine, ranitidine, and famotidine. The data presented is based on available preclinical studies and highlights the comparative efficacy of these compounds in inhibiting gastric acid secretion.

While direct head-to-head clinical trials involving this compound are not publicly available, preclinical data offers valuable insights into its potential therapeutic standing. This comparison focuses on in vitro receptor affinity and in vivo inhibition of gastric acid secretion, providing a foundational understanding of this compound's pharmacological profile.

Quantitative Comparison of H2 Receptor Antagonists

The following table summarizes the available quantitative data for this compound and other leading H2 blockers. It is important to note that the data for this compound is from a single preclinical study and is presented relative to cimetidine and ranitidine. For the other agents, a range of values from various studies is provided, reflecting the variability in experimental conditions.

CompoundH2 Receptor Affinity (Relative Potency)In Vitro Potency (IC50/Ki)In Vivo Potency (ED50) - Gastric Acid Inhibition
This compound 15x > Cimetidine7x > Ranitidine[1]Data not availableRat (pylorus-ligated): 2 mg/kg, i.d.[1]Dog (histamine-stimulated): 0.3 mg/kg, p.o.[1]Dog (pentagastrin-stimulated): 1.0 mg/kg, p.o.[1]
Cimetidine BaselineKi: 1.1 ± 0.2 µM[2] IC50 (food-stimulated secretion): 1.6 µmol/l[3]Child (oral, for pH >2.5): 3.0 mg/kg[4]
Ranitidine ~2-11x > Cimetidine[5]IC50 (basal acid secretion): 44 ng/ml (range 10-75 ng/ml)[6] IC50 (meal-stimulated secretion): 73 ng/ml[5]Data not available in comparable units
Famotidine ~20-50x > Cimetidine[2][7]~6-10x > Ranitidine[7]Kd: 14 nMIC50: 33 nM[8]Oral (suppression of stimulated acid secretion): 5 mg comparable to 300 mg cimetidine[9]

Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison should be made with caution. i.d. = intraduodenal; p.o. = per os (oral).

Experimental Protocols

The data presented in this guide is derived from established experimental models for evaluating H2 receptor antagonists. Below are detailed methodologies for the key experiments cited.

H2 Receptor Binding Affinity Assay
  • Objective: To determine the affinity of a compound for the histamine H2 receptor.

  • Methodology: A radioligand binding assay is typically employed.

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the H2 receptor (e.g., guinea pig atria, CHO cells transfected with the human H2 receptor).

    • Incubation: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of the test compound (e.g., this compound, cimetidine, ranitidine).

    • Separation: The bound and free radioligand are separated by filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. The affinity of this compound was determined to be 15 times greater than that of cimetidine and seven times greater than that of ranitidine in a study using guinea pig atria.[1]

In Vivo Inhibition of Gastric Acid Secretion

Two primary animal models were utilized to assess the in vivo potency of this compound:

1. Pylorus-Ligated Rat Model:

  • Objective: To measure the effect of a compound on basal gastric acid secretion.

  • Methodology:

    • Animal Preparation: Rats are fasted overnight to ensure an empty stomach.

    • Surgical Procedure: Under anesthesia, a laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to prevent the stomach contents from emptying.

    • Drug Administration: The test compound (e.g., this compound at 2 mg/kg) is administered intraduodenally.

    • Sample Collection: After a set period (typically 4 hours), the animal is euthanized, and the stomach is removed. The gastric contents are collected.

    • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0. The total acid output is then calculated.

2. Heidenhain Pouch Dog Model:

  • Objective: To measure the effect of a compound on stimulated gastric acid secretion from a denervated gastric pouch.

  • Methodology:

    • Animal Preparation: A Heidenhain pouch, a surgically created small stomach pouch that is isolated from the main stomach but retains its blood supply, is prepared in dogs. This pouch does not receive vagal innervation.

    • Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

    • Drug Administration: The test compound (e.g., this compound at 0.3 mg/kg or 1.0 mg/kg) is administered orally.

    • Sample Collection: Gastric juice is collected from the pouch at regular intervals.

    • Analysis: The volume and acidity of the collected gastric juice are measured to determine the rate of acid secretion. The inhibitory effect of the drug is calculated by comparing the acid output before and after drug administration.

Mandatory Visualizations

H2 Receptor Signaling Pathway and Mechanism of Action of H2 Blockers

H2_Signaling_Pathway cluster_Parietal_Cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Uptakes H2_Blocker H2 Blocker (e.g., this compound) H2_Blocker->H2R Blocks

Caption: H2 receptor signaling cascade in gastric parietal cells and the inhibitory action of H2 blockers.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat)

Pylorus_Ligation_Workflow start Start fasting Overnight Fasting of Rat start->fasting anesthesia Anesthesia fasting->anesthesia surgery Laparotomy and Pylorus Ligation anesthesia->surgery drug_admin Intraduodenal Administration of Test Compound surgery->drug_admin incubation 4-hour Incubation drug_admin->incubation euthanasia Euthanasia and Stomach Removal incubation->euthanasia collection Collection of Gastric Contents euthanasia->collection analysis Measurement of Volume and Titration for Acidity collection->analysis end End analysis->end

References

A Comparative Analysis of the Therapeutic Index of CP-66948 and Other Anti-Ulcer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical therapeutic index of the novel H2 receptor antagonist, CP-66948, with other established anti-ulcer drugs. The therapeutic index, a critical measure of a drug's safety margin, is presented alongside supporting experimental data on efficacy and toxicity. This document aims to offer an objective evaluation to inform further research and development in the field of gastric acid-related disorders.

Comparative Therapeutic Index of Anti-Ulcer Drugs

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin between the dose that produces a therapeutic effect and the dose that causes toxicity. The following table summarizes the available preclinical data for this compound and a range of other anti-ulcer medications.

DrugClassSpeciesOral LD50 (mg/kg)Efficacy EndpointOral ED50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound H2 Receptor AntagonistRatNot FoundInhibition of gastric acid secretion (pylorus-ligated)2 (intraduodenal)Not Calculable
DogNot FoundInhibition of histamine-stimulated gastric acid secretion0.3Not Calculable
RatNot FoundInhibition of ethanol-induced gastric lesions12Not Calculable
Cimetidine H2 Receptor AntagonistRat> 5,000[1]Inhibition of gastric acid secretion (Shay rat model)~10-100>50 - >500
Mouse2,550[1]---
Ranitidine H2 Receptor AntagonistRat6,610[2]Inhibition of histamine-induced gastric acid secretion (dog)~1-2 (oral)~3305 - 6610
Mouse>1000 (not lethal)[3]---
Omeprazole Proton Pump InhibitorRat> 4,000[4][5][6]Inhibition of gastric acid secretion (pylorus-ligated)10-100[7]>40 - >400
Mouse1,520[4]Protection against various necrotizing agents~4.2 - 13.9 (12-40 µmol/kg)[8]~109 - 362
Dog1,200[9][10]---
Lansoprazole Proton Pump InhibitorRat> 5,000[11][12][13][14]Reduction of ethanol-HCl induced mucosal injury~8.9 (24.3 µmol/kg)[15]>562
Mouse> 5,000[13][14]---
Misoprostol Prostaglandin AnalogRat81-100[16]---
Mouse27-138[16]---
Sucralfate Mucosal Protective AgentRat> 12,000[17]Prevention of cysteamine-induced duodenal ulcer100-200>60 - >120
Mouse> 8,000[17]---

Note: The therapeutic indices are estimations based on data from different studies and animal models, which may not be directly comparable. The absence of an oral LD50 for this compound in rats prevents a direct TI calculation for comparison in that species.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Protocol:

  • Animal Model: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats, BALB/c mice) of a single sex or both sexes are used. Animals are fasted overnight before dosing.[18]

  • Dose Administration: The test substance is administered orally via gavage in a suitable vehicle. A range of doses is selected based on preliminary range-finding studies.[18]

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[19]

  • Data Analysis: The LD50 value is calculated using statistical methods such as the Reed-Muench or Probit analysis.[20]

Pylorus Ligation (Shay Rat) Model for Anti-Secretory and Anti-Ulcer Activity

Objective: To evaluate the ability of a compound to inhibit gastric acid secretion and protect against ulcer formation due to acid accumulation.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are fasted for 24-48 hours with free access to water.[9][21]

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally prior to surgery.[5][9]

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated with a silk suture, taking care not to obstruct blood flow. The abdominal wall is then closed.[9][21]

  • Gastric Content Collection: After a set period (typically 4-19 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected, and the volume is measured.[5][22]

  • Analysis: The pH, free acidity, and total acidity of the gastric juice are determined by titration. The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of lesions.[9]

Histamine-Stimulated Gastric Acid Secretion in Dogs

Objective: To assess the inhibitory effect of a drug on histamine-induced gastric acid secretion.

Protocol:

  • Animal Model: Beagle dogs surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the fundic stomach) are used.[6]

  • Stimulation: A continuous intravenous infusion of histamine is administered to induce a stable, submaximal rate of gastric acid secretion.[3][6]

  • Drug Administration: The test compound is administered orally or intravenously during the histamine infusion.

  • Gastric Juice Collection: Gastric juice is collected from the Heidenhain pouch at regular intervals.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration to calculate the total acid output. The ED50 is the dose of the drug that causes a 50% reduction in the histamine-stimulated acid output.

Ethanol-Induced Gastric Lesion Model in Rats

Objective: To evaluate the cytoprotective effect of a compound against ethanol-induced gastric mucosal damage.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are fasted for 24 hours with free access to water.[8][23]

  • Drug Administration: The test compound or vehicle is administered orally prior to ethanol administration.[8]

  • Induction of Lesions: A fixed volume of absolute or acidified ethanol is administered orally to induce gastric lesions.[8][23]

  • Evaluation: After a specified time (e.g., 1 hour), the animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature and examined for hemorrhagic lesions in the glandular mucosa. The ulcer index is determined by measuring the length of the lesions.

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Antagonist Signaling Pathway

H2_Antagonist_Pathway Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates CP_66948 This compound / Other H2 Antagonists CP_66948->H2_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates/ Activates H_ion H+ Proton_Pump->H_ion Gastric_Lumen Gastric Lumen PPI_Mechanism cluster_parietal_cell Parietal Cell PPI_prodrug PPI (Prodrug) Acidic_Canaliculus Acidic Canaliculus PPI_prodrug->Acidic_Canaliculus Accumulates Active_PPI Active Sulfenamide Acidic_Canaliculus->Active_PPI Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_PPI->Proton_Pump Irreversibly inhibits H_ion H+ Proton_Pump->H_ion Gastric_Lumen Gastric Lumen K_ion K+ K_ion->Proton_Pump Shay_Rat_Workflow Start Start Fasting Fast Rats (24-48h) Start->Fasting Drug_Admin Administer Test Compound / Vehicle Fasting->Drug_Admin Anesthesia Anesthetize Rat Drug_Admin->Anesthesia Surgery Pylorus Ligation Surgery Anesthesia->Surgery Recovery Allow Recovery (4-19h) Surgery->Recovery Euthanasia Euthanize Rat Recovery->Euthanasia Stomach_Removal Remove Stomach Euthanasia->Stomach_Removal Content_Collection Collect Gastric Contents Stomach_Removal->Content_Collection Ulcer_Scoring Score Gastric Ulcers Stomach_Removal->Ulcer_Scoring Analysis Analyze Gastric Contents (Volume, pH, Acidity) Content_Collection->Analysis End End Analysis->End

References

The Rise and Fall of a Gastric Acid Inhibitor: A Comparative Analysis of CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

An early contender in the arena of acid-related gastrointestinal disorders, CP-66948, a potent histamine H2-receptor antagonist, showed initial promise in preclinical studies. However, a conspicuous absence of long-term clinical data suggests its journey from laboratory to clinic was halted. This guide provides a comparative analysis of this compound against established alternatives, namely other H2-receptor antagonists and the more recent proton pump inhibitors (PPIs), offering a retrospective look at its potential and a comprehensive overview of the therapeutic landscape it sought to enter.

This compound emerged in the early 1990s as a compound with significant gastric antisecretory and mucosal protective properties.[1] Preclinical data demonstrated its high affinity for the histamine H2-receptor, even surpassing that of cimetidine and ranitidine, the leading H2-receptor antagonists of its time.[1] Despite these promising initial findings and evidence of gastric acid inhibition in humans, publicly available data on its long-term efficacy and safety in clinical trials is non-existent, indicating that its development was likely discontinued.

Mechanism of Action: A Familiar Pathway

This compound, like other drugs in its class, was designed to block the action of histamine at the H2 receptors on parietal cells in the stomach. This competitive antagonism reduces the production of gastric acid, a key factor in conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1][2]

cluster_ParietalCell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Proton_Pump Proton Pump (H+/K+ ATPase) H2_Receptor->Proton_Pump Activates Gastric_Acid Gastric Acid (HCl) Proton_Pump->Gastric_Acid Secretes CP_66948 This compound CP_66948->H2_Receptor Blocks

Fig. 1: Mechanism of Action of this compound

A Comparative Landscape: Efficacy and Safety of Alternatives

In the absence of long-term data for this compound, a comparison with established treatments for acid-related disorders is essential for researchers and drug development professionals. The following tables summarize the long-term efficacy and safety of prominent H2-receptor antagonists and proton pump inhibitors.

Long-Term Efficacy of H2-Receptor Antagonists and Proton Pump Inhibitors
Drug ClassRepresentative DrugsCommon IndicationsLong-Term Efficacy
H2-Receptor Antagonists Cimetidine, FamotidinePeptic Ulcer Disease, GERD, Zollinger-Ellison SyndromeEffective for maintenance therapy of duodenal and gastric ulcers, with relapse rates significantly lower than placebo.[3][4] Less effective than PPIs for healing erosive esophagitis.
Proton Pump Inhibitors (PPIs) Omeprazole, Lansoprazole, Esomeprazole, Pantoprazole, RabeprazolePeptic Ulcer Disease, GERD, Zollinger-Ellison Syndrome, H. pylori EradicationSuperior to H2-receptor antagonists in healing peptic ulcers and erosive esophagitis.[2] Highly effective for long-term management of GERD and hypersecretory conditions.
Long-Term Safety Profile of H2-Receptor Antagonists and Proton Pump Inhibitors
Drug ClassRepresentative DrugsCommon Long-Term Adverse EffectsNotable Safety Concerns
H2-Receptor Antagonists Cimetidine, FamotidineGenerally well-tolerated.[1][5] Rare instances of headache, dizziness, and gastrointestinal disturbances.[6][7]Cimetidine: Can cause gynecomastia and impotence at high doses due to antiandrogenic effects.[8] Potential for drug interactions. Ranitidine: Withdrawn from the market due to the presence of a carcinogenic contaminant (NDMA).[9][10]
Proton Pump Inhibitors (PPIs) Omeprazole, Lansoprazole, Esomeprazole, Pantoprazole, RabeprazoleGenerally considered safe for long-term use.[11][12]Potential for increased risk of bone fractures, vitamin B12 deficiency, kidney disease, and certain infections (Clostridium difficile, pneumonia) with prolonged use, though the absolute risk is low.[13][14]

Experimental Protocols: A Glimpse into Preclinical Evaluation

While clinical trial protocols for this compound are unavailable, the methodologies from its initial preclinical characterization provide insight into its evaluation.

In Vitro H2-Receptor Affinity Assay:

  • Objective: To determine the binding affinity of this compound to the histamine H2-receptor.

  • Methodology: A radioligand binding assay was likely performed using guinea pig atrial membranes, a tissue rich in H2 receptors. The ability of this compound to displace a radiolabeled H2-receptor antagonist (e.g., [3H]-tiotidine) would be measured. The concentration of this compound required to inhibit 50% of the specific binding (IC50) would be calculated and compared to that of cimetidine and ranitidine.

In Vivo Gastric Acid Secretion Studies (Pylorus-Ligated Rat Model):

  • Objective: To assess the in vivo antisecretory activity of this compound.

  • Methodology:

    • Male Sprague-Dawley rats are fasted overnight with free access to water.

    • Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

    • This compound, a vehicle control, or a comparator drug is administered intraduodenally.

    • After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed.

    • The gastric content is collected, and the volume, pH, and total acid output are measured.

    • The dose required to produce a 50% inhibition of gastric acid secretion (ED50) is determined.

cluster_Workflow Pylorus-Ligated Rat Model Workflow start Start fasting Overnight Fasting start->fasting anesthesia Anesthesia fasting->anesthesia ligation Pylorus Ligation anesthesia->ligation administration Drug Administration (Intraduodenal) ligation->administration accumulation Gastric Secretion Accumulation (4h) administration->accumulation euthanasia Euthanasia & Stomach Removal accumulation->euthanasia collection Gastric Content Collection euthanasia->collection analysis Analysis of Volume, pH, and Acid Output collection->analysis end End analysis->end

Fig. 2: Experimental Workflow for In Vivo Gastric Acid Secretion Study

Conclusion: A Lesson in Drug Development

The story of this compound serves as a reminder of the arduous path of drug development. While its initial preclinical profile was promising, the lack of progression to long-term clinical studies suggests that it may have encountered insurmountable hurdles, such as unforeseen toxicity, unfavorable pharmacokinetic properties, or a strategic decision by its developers in a rapidly evolving therapeutic landscape. For researchers today, the well-documented long-term efficacy and safety profiles of existing H2-receptor antagonists and proton pump inhibitors provide a robust framework for the development of novel therapies for acid-related disorders, with a clear understanding of the benchmarks that any new entrant must meet or exceed.

References

Comparative Analysis of CP-66948: A Potent Histamine H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of CP-66948, a histamine H2-receptor antagonist, with other established drugs in its class, namely cimetidine and ranitidine. The information presented is based on available preclinical data and is intended to offer an objective overview of its pharmacological profile.

Quantitative Data Summary

The following tables summarize the key comparative data for this compound, cimetidine, and ranitidine, focusing on receptor affinity and in vivo efficacy.

Table 1: Histamine H2-Receptor Affinity

CompoundRelative Affinity (Guinea Pig Atria)
This compound 15x Cimetidine, 7x Ranitidine [1][2]
CimetidineBaseline
Ranitidine~2.1x Cimetidine

Table 2: In Vivo Inhibition of Gastric Acid Secretion

CompoundAnimal ModelED₅₀Route of Administration
This compound Pylorus-ligated Rat2 mg/kg [1][2]Intraduodenal
This compound Histamine-stimulated Dog0.3 mg/kg [1][2]Per Os (Oral)
This compound Pentagastrin-stimulated Dog1.0 mg/kg [1][2]Per Os (Oral)
CimetidineNot specified in snippets--
RanitidineNot specified in snippets--

Table 3: In Vivo Inhibition of Ethanol-Induced Gastric Lesions

CompoundAnimal ModelED₅₀Route of Administration
This compound Rat12 mg/kg [1][2]Per Os (Oral)
This compound Rat6 mg/kg [1][2]Subcutaneous
CimetidineNot specified in snippets--
RanitidineNot specified in snippets--

Experimental Protocols

The following are representative methodologies for the key experiments cited. While the exact protocols for the this compound studies are not publicly available in full detail, these descriptions are based on standard pharmacological assays.

Histamine H2-Receptor Affinity Assay (In Vitro)

This assay determines the binding affinity of a compound to the histamine H2-receptor, often using a radioligand binding assay.

  • Receptor Preparation: Membranes are prepared from tissues known to express a high density of H2 receptors, such as guinea pig atria or cerebral cortex.

  • Radioligand Binding: A radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) is incubated with the prepared membranes.

  • Competitive Binding: The ability of the test compound (this compound, cimetidine, or ranitidine) to displace the radioligand from the receptor is measured over a range of concentrations.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated to reflect the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats (In Vivo)

This model is used to assess the antisecretory activity of a compound on basal gastric acid secretion.

  • Animal Preparation: Rats are fasted overnight but allowed free access to water. Under anesthesia, a midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated to allow for the accumulation of gastric secretions.

  • Drug Administration: The test compound is administered, typically intraduodenally, immediately after pylorus ligation.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured, and the total acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0. The ED₅₀, the dose that produces 50% of the maximal inhibition of gastric acid secretion, is then calculated.

Ethanol-Induced Gastric Lesion Model in Rats (In Vivo)

This model evaluates the cytoprotective effects of a compound against gastric mucosal injury.

  • Animal Preparation: Rats are fasted for 24 hours prior to the experiment.

  • Drug Administration: The test compound is administered orally or subcutaneously at various doses.

  • Induction of Lesions: After a specific time following drug administration (e.g., 30-60 minutes), a necrotizing agent, typically absolute or a high concentration of ethanol, is administered orally to induce gastric lesions.

  • Lesion Assessment: After a further incubation period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed and inflated with formalin. The stomachs are then opened along the greater curvature, and the area of visible lesions is measured.

  • Data Analysis: The percentage of inhibition of lesion formation is calculated for each dose, and the ED₅₀, the dose that protects 50% of the animals from lesion formation, is determined.

Mandatory Visualizations

Signaling Pathway of Histamine H2-Receptor Antagonists

G cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates CP66948 This compound (Antagonist) CP66948->H2R Blocks AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes

Caption: Signaling pathway of histamine H2-receptor and its inhibition by this compound.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay

G start Start: Fasted Rat anesthesia Anesthesia start->anesthesia ligation Pylorus Ligation anesthesia->ligation drug_admin Intraduodenal Drug Administration ligation->drug_admin incubation 4-hour Incubation drug_admin->incubation euthanasia Euthanasia & Stomach Removal incubation->euthanasia collection Gastric Content Collection & Centrifugation euthanasia->collection analysis Measure Volume & Titrate for Acidity collection->analysis end End: Determine ED₅₀ analysis->end

Caption: Workflow for the pylorus-ligated rat model to assess gastric acid secretion.

Logical Relationship of Pharmacological Effects

G CP66948 This compound H2R_antagonism High Affinity H2-Receptor Antagonism CP66948->H2R_antagonism inhibition_acid Inhibition of Gastric Acid Secretion H2R_antagonism->inhibition_acid inhibition_lesion Inhibition of Ethanol-Induced Gastric Lesions H2R_antagonism->inhibition_lesion therapeutic_potential Therapeutic Potential for Peptic Ulcer Disease inhibition_acid->therapeutic_potential inhibition_lesion->therapeutic_potential

Caption: Logical flow from molecular action to therapeutic potential of this compound.

References

Safety Operating Guide

Guidance on the Proper Disposal of Research Chemical CP-66948

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a compound designated "CP-66948" are not available in public resources or safety data sheets. This suggests that this compound may be a novel research chemical, an internal compound identifier, or not widely documented. The following information provides a general framework for the safe disposal of unknown or novel laboratory chemicals, which should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Logistical Information

The proper disposal of any chemical, including the research compound this compound, is a critical component of laboratory safety and regulatory compliance. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious and systematic approach to waste management. Researchers, scientists, and drug development professionals must adhere to institutional and governmental regulations for hazardous waste.

Operational Plan for Disposal

The primary operational plan involves a multi-step process of characterization, consultation, and compliant disposal. It is imperative to treat the substance as hazardous until proven otherwise.

Step 1: Preliminary Hazard Assessment

Before handling for disposal, a preliminary hazard assessment must be conducted. This involves reviewing all available information on the synthesis, known reactive groups, and any analytical data for this compound.

Step 2: Segregation and Labeling

The waste container for this compound must be clearly labeled with the chemical name, "this compound," and any known hazard information. It should be segregated from other chemical waste streams to prevent unintended reactions.

Step 3: Consultation with EHS

Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on the disposal of unknown or novel compounds. Provide them with all available information about this compound.

Step 4: Waste Characterization

EHS will likely require a waste characterization to determine the appropriate disposal route. This may involve analytical testing to identify properties relevant to hazardous waste classification (e.g., ignitability, corrosivity, reactivity, toxicity).

Step 5: Compliant Disposal

Based on the waste characterization, EHS will provide specific instructions for the final disposal of this compound. This will be in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) or equivalent international bodies.

Data Presentation: Waste Characterization Profile

While no specific data for this compound is available, the following table outlines the typical information required for hazardous waste characterization. This table should be completed in consultation with your EHS department.

ParameterValueMethod of Determination
Physical State Solid, Liquid, GasVisual Inspection
pH 0-14pH paper or meter
Flash Point (°C or °F)Analytical Testing
Reactivity (e.g., with water, air, other chemicals)Synthesis knowledge
Toxicity Data (if any) (e.g., LD50, known hazards)Literature/Internal Data
Solubility in Water (mg/L)Experimental Data
Chemical Composition (List of constituents)Synthesis records

Experimental Protocols

In the absence of specific protocols for this compound, a generic protocol for preparing an unknown research chemical for EHS pickup is provided.

Protocol: Preparation of Unknown Research Chemical for Disposal

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Container Selection: Choose a chemically compatible and sealable container for the waste. The container must be in good condition with no leaks or cracks.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the chemical name ("this compound"), the date, and your contact information. If any hazard characteristics are known or suspected (e.g., flammable, corrosive), indicate this on the label.

  • Segregation: Store the labeled waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible waste streams.

  • Documentation: Record the generation of this waste stream in your laboratory's chemical inventory and waste disposal logs.

  • EHS Notification: Contact your institution's EHS department to schedule a waste pickup. Provide them with all available information regarding this compound.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Department's Role cluster_disposal Final Disposal A Synthesize or Acquire This compound B Generate Waste Stream A->B C Preliminary Hazard Assessment (Review synthesis, structure) B->C D Segregate and Label Waste ('this compound', Known Hazards) C->D E Contact EHS for Guidance D->E F Advise on Waste Characterization E->F G Provide Specific Disposal Instructions F->G H Arrange for Hazardous Waste Pickup G->H I Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Workflow for the safe disposal of a novel research chemical.

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